molecular formula C20H39NO4S B024236 N-Oleoyl taurine CAS No. 52514-04-2

N-Oleoyl taurine

Cat. No.: B024236
CAS No.: 52514-04-2
M. Wt: 389.6 g/mol
InChI Key: KOGRJTUIKPMZEJ-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-oleoyltaurine is a fatty acid-taurine conjugate derived from oleic acid. It has a role as a human blood serum metabolite, an apoptosis inducer and an antineoplastic agent. It is functionally related to an oleic acid. It is a conjugate acid of a N-oleoyltaurine(1-).
stimulates insulin secretion

Properties

IUPAC Name

2-[[(Z)-octadec-9-enoyl]amino]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25/h9-10H,2-8,11-19H2,1H3,(H,21,22)(H,23,24,25)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGRJTUIKPMZEJ-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901196879
Record name 2-[[(9Z)-1-Oxo-9-octadecen-1-yl]amino]ethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901196879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52514-04-2
Record name 2-[[(9Z)-1-Oxo-9-octadecen-1-yl]amino]ethanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52514-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Oleoyl taurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052514042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[[(9Z)-1-Oxo-9-octadecen-1-yl]amino]ethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901196879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oleoyltaurine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.696
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-OLEOYL TAURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9Y8TQZ5HY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Role of N-Oleoyl Taurine in Metabolic Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-Oleoyl taurine (B1682933) (OLT), also known as N-oleoyl taurine (C18:1 NAT), is an endogenous lipid messenger that has emerged as a significant regulator of metabolic homeostasis. As the most abundant N-acyl taurine (NAT) species in human plasma, OLT is gaining attention for its therapeutic potential in metabolic disorders such as obesity and type 2 diabetes.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms, physiological effects, and experimental methodologies associated with the study of OLT. It details the compound's action through G protein-coupled receptors, its impact on glucose and lipid metabolism, and provides structured protocols for key in-vivo and in-vitro experiments.

Core Mechanism of Action: Signaling Pathways

This compound exerts its metabolic effects primarily by acting as an agonist for specific cell surface and intracellular receptors. The most well-characterized pathway involves the G protein-coupled receptor 119 (GPR119), leading to the secretion of incretin (B1656795) hormones.[1][3] Another potential pathway involves the activation of transient receptor potential (TRP) channels.

GPR119-Mediated GLP-1 Secretion

OLT is a potent agonist for GPR119, a receptor highly expressed in pancreatic beta-cells and intestinal enteroendocrine L-cells.[1] Activation of GPR119 in L-cells stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade culminates in the secretion of glucagon-like peptide-1 (GLP-1), a critical incretin hormone that enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and promotes satiety.

GPR119_Pathway cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space (L-Cell) OLT This compound (OLT) GPR119 GPR119 OLT->GPR119 Binds & Activates Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC GLP1_vesicle GLP-1 Vesicle cAMP->GLP1_vesicle Promotes Exocytosis GLP1_secreted GLP-1 Secretion GLP1_vesicle->GLP1_secreted

GPR119 signaling cascade initiated by OLT.
Potential TRPV1 Activation

N-acyl taurines, including OLT, have been identified as potential activators of the transient receptor potential vanilloid 1 (TRPV1) channel, a non-selective cation channel. Activation of TRPV1 leads to an influx of calcium ions (Ca²⁺), which can trigger various downstream signaling events, including neurotransmitter release and modulation of metabolic pathways. While the direct role of the OLT-TRPV1 axis in systemic metabolic regulation requires further elucidation, it represents a plausible mechanism for some of OLT's observed effects.

TRPV1_Pathway cluster_EC Extracellular/Intracellular cluster_Membrane Cell Membrane cluster_IC Intracellular Space OLT This compound (OLT) TRPV1 TRPV1 Channel OLT->TRPV1 Activates Ca_in Ca²⁺ Influx TRPV1->Ca_in Opens Downstream Downstream Signaling Ca_in->Downstream Initiates Experimental_Workflow cluster_invivo In-Vivo Analysis (Mouse Model) cluster_exvivo Ex-Vivo / In-Vitro Analysis animal_model 1. Animal Model Selection (e.g., HFHS-fed, FAAH-S268D) olt_admin 2. OLT Administration (IV or Oral Gavage) animal_model->olt_admin organoid_assay 5d. Organoid Secretion Assay (GLP-1 release) animal_model->organoid_assay Source for Organoids metabolic_tests 3. Metabolic Phenotyping (GTT, ITT, Food Intake) olt_admin->metabolic_tests sampling 4. Sample Collection (Blood, Tissues) metabolic_tests->sampling hormone_assay 5a. Hormone Analysis (GLP-1, Insulin ELISA) sampling->hormone_assay gene_expression 5b. Gene Expression (qPCR on Liver, Adipose) sampling->gene_expression protein_analysis 5c. Protein Signaling (Western Blot for p-AMPK) sampling->protein_analysis

References

The Emerging Landscape of N-acyl Taurines: A Technical Guide to Discovery and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl taurines (NATs) represent a burgeoning class of endogenous lipid signaling molecules with pleiotropic physiological roles, positioning them as compelling targets for therapeutic intervention in metabolic and inflammatory diseases. Initially discovered through untargeted metabolomics in the central nervous system of fatty acid amide hydrolase (FAAH) knockout mice, NATs have since been identified in various peripheral tissues in both rodents and humans.[1] These molecules are structurally characterized by a fatty acyl chain of varying length and saturation linked to a taurine (B1682933) head group via an amide bond. Their biosynthesis and degradation are intricately regulated, and their biological effects are mediated through interactions with specific cellular targets, including G-protein coupled receptors and transient receptor potential (TRP) channels. This technical guide provides an in-depth overview of the discovery, characterization, and biological functions of NATs, with a focus on the experimental methodologies and quantitative data essential for researchers in this field.

Discovery and Biosynthesis of N-acyl Taurines

The discovery of NATs arose from global metabolite profiling studies comparing wild-type and FAAH-deficient mice. These studies revealed a novel class of lipids that were dramatically elevated in the absence of FAAH, the primary enzyme responsible for their degradation.[1] This observation highlighted the existence of a constitutive and highly active pathway for NAT metabolism.

The biosynthesis of NATs is an area of active investigation, with several key enzymes identified. The formation of NATs primarily involves the conjugation of a fatty acyl-CoA to taurine. Two enzymes known to catalyze this reaction in vitro are acyl-CoA:amino acid N-acyltransferase 1 (ACNAT1), located in peroxisomes, and bile acid-CoA:amino acid N-acyltransferase (BAAT).[2][3][4] ACNAT1 efficiently conjugates very long-chain and long-chain fatty acids with taurine, while BAAT, traditionally known for its role in bile acid conjugation, has been identified as the primary hepatic synthase for polyunsaturated fatty acid-containing NATs. In the kidney, NATs can also be formed through a direct reaction between taurine and acetate.

The degradation of NATs is predominantly mediated by the serine hydrolase, fatty acid amide hydrolase (FAAH). FAAH catalyzes the hydrolysis of NATs back to a fatty acid and taurine. The rapid turnover of NATs, with some species increasing over 100-fold within hours of FAAH inhibition, underscores the critical role of this enzyme in regulating NAT signaling.

Characterization of N-acyl Taurines

The characterization of NATs involves a combination of analytical techniques for their identification and quantification, as well as biochemical and physiological assays to elucidate their biological functions.

Analytical Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the detection and quantification of NATs in biological matrices. The inherent sensitivity and specificity of this technique allow for the accurate measurement of a wide range of NAT species, even at low endogenous concentrations.

Biological Functions and Signaling Pathways

NATs have emerged as important signaling molecules with diverse biological functions, particularly in the regulation of glucose homeostasis and energy balance. They have been shown to improve glucose tolerance, enhance insulin (B600854) sensitivity, and stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone with potent anti-diabetic effects.

The signaling actions of NATs are mediated through their interaction with specific cellular receptors. One of the key receptors identified is the G-protein coupled receptor 119 (GPR119), which is expressed in pancreatic beta-cells and intestinal L-cells. Activation of GPR119 by NATs, such as N-oleoyl taurine (C18:1 NAT), leads to an increase in intracellular cyclic AMP (cAMP) levels, triggering the secretion of insulin and GLP-1.

In addition to GPR119, certain NATs have been shown to activate members of the transient receptor potential (TRP) family of ion channels, including TRPV1 and TRPV4. This interaction suggests a role for NATs in sensory perception and cellular calcium signaling.

Quantitative Data on N-acyl Taurines

The following tables summarize key quantitative data related to the concentration and activity of various N-acyl taurines.

N-acyl Taurine Species Tissue/Fluid Concentration (pmol/g or pmol/mL) Species Reference
This compound (C18:1)Human Plasma~15Human
N-palmitoyl taurine (C16:0)Human Plasma~5Human
N-arachidonoyl taurine (C20:4)Mouse Liver (FAAH-/-)>2000Mouse
N-docosahexaenoyl taurine (C22:6)Mouse Liver (FAAH-/-)>2000Mouse
This compound (C18:1)Mouse Plasma (FAAH-S268D)~100Mouse
N-palmitoyl taurine (C16:0)Mouse Plasma (FAAH-S268D)~20Mouse

Table 1: Endogenous Concentrations of N-acyl Taurines. Concentrations vary significantly based on the specific NAT, tissue, and physiological state (e.g., FAAH inhibition).

N-acyl Taurine Species Assay EC50 / Effect Reference
This compound (C18:1)GPR119 activation (cAMP assay)~5 µM
This compound (C18:1)GLP-1 secretion from intestinal organoidsSignificant increase at 10 µM
N-arachidonoyl taurine (C20:4)TRPV1 activationActivates TRPV1

Table 2: Biological Activity of N-acyl Taurines. EC50 values represent the concentration at which half-maximal response is observed.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of N-acyl taurines.

Quantification of N-acyl Taurines by LC-MS/MS

1. Sample Preparation (from Plasma):

  • To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an internal standard (e.g., C15:0 NAT).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. Sample Preparation (from Tissue):

  • Homogenize ~50 mg of tissue in 1 mL of ice-cold methanol containing an internal standard.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and proceed with the evaporation and reconstitution steps as described for plasma.

3. UPLC-MS/MS Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 30% to 100% B over 10 minutes, followed by a 5-minute hold at 100% B.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry: Electrospray ionization in negative ion mode (ESI-).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for each NAT and the internal standard.

N-acyl Taurine Synthase Activity Assay

1. Reaction Mixture:

  • Prepare a reaction buffer containing 20 mM HEPES (pH 7.0) and 50 mM NaCl.

  • In a microcentrifuge tube, combine:

    • 50 µg of tissue homogenate protein.

    • 10 mM taurine.

    • 100 µM of a specific fatty acyl-CoA (e.g., oleoyl-CoA).

    • Reaction buffer to a final volume of 100 µL.

2. Incubation:

  • Incubate the reaction mixture at 37°C for 30 minutes.

3. Reaction Termination and Analysis:

  • Stop the reaction by adding 400 µL of ice-cold methanol containing an internal standard.

  • Process the sample as described for LC-MS/MS analysis to quantify the newly synthesized NAT.

GPR119 Activation Assay (cAMP Measurement)

1. Cell Culture:

  • Use a cell line stably expressing GPR119 (e.g., HEK293 or CHO cells).

  • Plate the cells in a 96-well plate and grow to confluency.

2. Assay Procedure:

  • Wash the cells with a serum-free medium.

  • Add the test NAT compound at various concentrations to the wells. Include a known GPR119 agonist as a positive control and vehicle as a negative control.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

3. Data Analysis:

  • Plot the cAMP concentration against the log of the NAT concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualizations

NAT_Biosynthesis_and_Degradation Fatty_Acyl_CoA Fatty Acyl-CoA ACNAT1_BAAT ACNAT1 / BAAT Fatty_Acyl_CoA->ACNAT1_BAAT Taurine Taurine Taurine->ACNAT1_BAAT NAT N-acyl Taurine (NAT) FAAH FAAH NAT->FAAH Fatty_Acid Fatty Acid Taurine2 Taurine ACNAT1_BAAT->NAT Biosynthesis FAAH->Fatty_Acid Degradation FAAH->Taurine2

Caption: Biosynthesis and degradation pathway of N-acyl taurines.

NAT_Signaling_Pathway cluster_cell Intestinal L-cell / Pancreatic β-cell GPR119 GPR119 AC Adenylyl Cyclase GPR119->AC cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Secretion GLP-1 / Insulin Secretion PKA->Secretion NAT N-acyl Taurine NAT->GPR119 Activation Experimental_Workflow_NAT_Quantification Sample Biological Sample (Plasma or Tissue) Extraction Protein Precipitation & Lipid Extraction (Methanol + Internal Standard) Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS UPLC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

References

N-Oleoyl Taurine: A Comprehensive Technical Guide on its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyl taurine (B1682933) (NOT), an endogenous N-acyl taurine, has emerged as a bioactive lipid with a range of pharmacological properties. Structurally, it is a conjugate of oleic acid and taurine. This technical guide provides an in-depth overview of the current understanding of NOT's pharmacological profile, including its mechanisms of action, physiological effects, and potential therapeutic applications. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visualization of key signaling pathways to support further research and drug development efforts in this area.

Introduction

N-acyl taurines (NATs) are a class of endogenous lipid messengers that are structurally related to the well-studied N-acylethanolamines, which include the endocannabinoid anandamide.[1] NOT is one of the more abundant NATs found in mammalian tissues and has been the subject of increasing scientific interest due to its diverse biological activities.[2] This document serves as a technical resource, summarizing the key pharmacological properties of NOT, with a particular emphasis on its role in metabolic regulation and cell signaling.

Pharmacodynamics: Mechanism of Action

The pharmacological effects of N-Oleoyl taurine are primarily mediated through its interaction with specific cellular targets, most notably transient receptor potential (TRP) channels.

Activation of Transient Receptor Potential (TRP) Channels

This compound has been identified as an activator of specific TRP channels, which are non-selective cation channels involved in a variety of sensory and physiological processes.

  • TRPV4 (Transient Receptor Potential Vanilloid 4): this compound is also reported to activate the TRPV4 channel.[3] TRPV4 is involved in various physiological processes, including osmosensation and mechanosensation.

G Protein-Coupled Receptor 119 (GPR119)

Initial hypotheses suggested that N-acyl amides might act as agonists for GPR119, a receptor involved in glucose homeostasis and GLP-1 secretion.[2] However, experimental evidence indicates that this compound is inactive as a GPR119 agonist.[6] This finding is crucial for distinguishing its mechanism of action from other oleic acid-derived lipids like oleoylethanolamide (OEA).

Pharmacological Effects

The interaction of this compound with its molecular targets translates into several significant pharmacological effects.

Regulation of Glucose Homeostasis and Insulin (B600854) Secretion

A primary and well-documented effect of NOT is its role in glucose metabolism.

  • Stimulation of Insulin Secretion: By activating TRPV1 channels on pancreatic β-cells, NOT induces an increase in intracellular calcium, leading to enhanced glucose-stimulated insulin secretion.[4]

  • Improvement of Glucose Tolerance: In animal models, administration of NOT has been shown to improve glucose tolerance.[2] This effect is likely a consequence of its insulinotropic action.

Anti-Proliferative Effects

This compound has demonstrated anti-proliferative activity in cancer cell lines.

  • Prostate Cancer Cells (PC-3): Treatment with NOT significantly reduces the proliferation of PC-3 human prostate adenocarcinoma cells, with effects observed at concentrations as low as 1 µM.[1][7]

  • Breast Cancer Cells (MCF-7): NOT also inhibits the proliferation of MCF-7 human breast adenocarcinoma cells.[8]

Metabolism and Pharmacokinetics

Biosynthesis and Degradation

This compound is an endogenous molecule, and its levels are regulated by specific enzymatic pathways.

  • Biosynthesis: The synthesis of N-acyl taurines is thought to be catalyzed by enzymes such as bile acid-CoA:amino acid N-acyltransferase (BAAT).

  • Degradation: The primary enzyme responsible for the degradation of NOT is Fatty Acid Amide Hydrolase (FAAH).[2] FAAH hydrolyzes the amide bond, releasing oleic acid and taurine. Inhibition of FAAH leads to a significant elevation of endogenous NOT levels.

Pharmacokinetic Data

Specific pharmacokinetic parameters for this compound are not extensively documented. However, data on the parent compound, taurine, and a related derivative, N-Methyltaurine, provide some context.

ParameterTaurine (Oral, 10-997 mg/kg in rats)N-Methyltaurine (Oral, in mice)
Bioavailability Not specified, but absorption is not saturable96.1%
Tmax Increases with doseNot specified

Table 1: Pharmacokinetic parameters of taurine and N-Methyltaurine.[9][10]

Quantitative Data Summary

The following tables summarize the available quantitative data for the pharmacological effects of this compound and related compounds.

CompoundTarget/AssayCell LineParameterValueReference
This compound ProliferationPC-3Effective Concentration≥ 1 µM[1][7]
N-Arachidonoyl Taurine TRPV1 ActivationNot specifiedEC5028 µM[5]
N-Arachidonoyl Taurine TRPV4 ActivationNot specifiedEC5021 µM[5]
GSK1016790A (Synthetic TRPV4 Agonist) TRPV4 ActivationHEK cells expressing human TRPV4EC502.1 nM[11]
Oleoylethanolamide (OEA) GPR119 ActivationHEK293 cells expressing human GPR119EC504.4 µM[6]
This compound GPR119 ActivationHEK293 cells expressing human GPR119ActivityInactive[6]

Table 2: In Vitro Activity of this compound and Related Compounds.

Experimental Protocols

This section provides an overview of the methodologies used to investigate the pharmacological properties of this compound.

Cell Viability and Proliferation Assay (Resazurin-based)

This protocol is adapted from studies investigating the anti-proliferative effects of this compound on cancer cell lines.[1][7]

  • Cell Seeding: Plate PC-3 or MCF-7 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1 µM to 40 µM) or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, and 72 hours).

  • Resazurin (B115843) Addition: Add a resazurin-based solution to each well and incubate for a specified time (typically 1-4 hours) to allow for the conversion of resazurin to the fluorescent resorufin (B1680543) by viable cells.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Intracellular Calcium Imaging Assay

This protocol is a general procedure for measuring changes in intracellular calcium concentration following the application of this compound, relevant to its action on TRPV1.[4]

  • Cell Culture: Culture cells (e.g., HEK293 cells transiently expressing TRPV1, or pancreatic β-cell lines like HIT-T15 or INS-1) on glass coverslips.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.

  • Baseline Measurement: Mount the coverslip on a fluorescence microscope and record the baseline fluorescence intensity.

  • Compound Application: Perfuse the cells with a solution containing this compound at the desired concentration.

  • Fluorescence Recording: Continuously record the changes in fluorescence intensity over time.

  • Data Analysis: Calculate the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity relative to the baseline to determine the change in intracellular calcium concentration.

In Vitro GLP-1 Secretion Assay

This protocol is a general method to assess the effect of this compound on GLP-1 secretion from enteroendocrine L-cells (e.g., STC-1 cell line).[12]

  • Cell Seeding: Seed STC-1 cells in multi-well plates and grow to confluence.

  • Pre-incubation: Wash the cells and pre-incubate them in a buffer with low glucose concentration.

  • Stimulation: Incubate the cells with this compound at various concentrations in the presence of a stimulatory concentration of glucose.

  • Supernatant Collection: Collect the cell culture supernatant at the end of the incubation period.

  • GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.

  • Data Normalization: Normalize the GLP-1 secretion to the total protein content of the cells in each well.

FAAH Activity Assay (Fluorometric)

This protocol describes a method to measure the activity of FAAH, the enzyme that degrades this compound.[13][14]

  • Enzyme and Substrate Preparation: Prepare recombinant FAAH enzyme and a fluorogenic FAAH substrate.

  • Inhibitor/Compound Incubation: In a microplate, incubate the FAAH enzyme with this compound (as a potential substrate or inhibitor) or a known FAAH inhibitor (positive control).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Kinetic Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the FAAH activity.

  • Data Analysis: Calculate the rate of reaction and determine the inhibitory or substrate activity of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound.

N_Oleoyl_Taurine_Signaling cluster_TRPV1 TRPV1 Activation and Insulin Secretion cluster_GPR119 GPR119 Signaling Pathway (NOT Inactive) NOT This compound TRPV1 TRPV1 Channel NOT->TRPV1 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Mediates Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to OEA OEA (Agonist) GPR119 GPR119 OEA->GPR119 Activates NOT_inactive This compound (Inactive) NOT_inactive->GPR119 No activation Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Activates GLP1_Secretion GLP-1 Secretion PKA->GLP1_Secretion Promotes

Caption: Signaling pathways of this compound.

Experimental_Workflow_Antiproliferative start Start cell_culture Culture PC-3 or MCF-7 cells start->cell_culture seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat with this compound (various concentrations) seeding->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation resazurin Add Resazurin solution incubation->resazurin measure Measure fluorescence resazurin->measure analysis Analyze data and determine cell viability measure->analysis end End analysis->end

Caption: Workflow for assessing anti-proliferative effects.

Biosynthesis_Degradation cluster_synthesis Biosynthesis cluster_degradation Degradation Oleoyl_CoA Oleoyl-CoA BAAT BAAT Oleoyl_CoA->BAAT Taurine Taurine Taurine->BAAT NOT_syn This compound BAAT->NOT_syn NOT_deg This compound FAAH FAAH NOT_deg->FAAH Oleic_Acid Oleic Acid FAAH->Oleic_Acid Taurine_deg Taurine FAAH->Taurine_deg

Caption: Biosynthesis and degradation of this compound.

Conclusion and Future Directions

This compound is a multifaceted endogenous lipid with significant pharmacological activities, particularly in the regulation of glucose homeostasis and cell proliferation. Its mechanism of action through the activation of TRPV1 channels distinguishes it from other related lipid mediators. The available data, summarized in this technical guide, provide a solid foundation for its further investigation as a potential therapeutic agent.

Future research should focus on several key areas:

  • Elucidation of Pharmacokinetics: Detailed pharmacokinetic studies of this compound are essential to understand its absorption, distribution, metabolism, and excretion, which will be critical for any potential clinical development.

  • In Vivo Efficacy Studies: Further in vivo studies are needed to confirm and expand upon the observed effects on glucose metabolism and cancer cell proliferation in relevant animal models of disease.

  • Target Validation and Selectivity: A more comprehensive profiling of NOT against a wider range of receptors and ion channels will help to better define its target selectivity and potential off-target effects.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of NOT analogs could lead to the development of more potent and selective modulators of its targets for therapeutic purposes.

References

N-Oleoyl Taurine and its Effects on Glucose Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Oleoyl taurine (B1682933) (C18:1 NAT), an endogenous N-acyl taurine, is emerging as a significant lipid messenger with potent effects on glucose homeostasis. This document provides a comprehensive technical overview of the current understanding of N-Oleoyl taurine's role in glucose metabolism, consolidating key quantitative data from preclinical studies, detailing experimental methodologies, and visualizing the underlying signaling pathways. The evidence presented highlights this compound's potential as a therapeutic target for metabolic disorders such as type 2 diabetes.

Introduction

N-acyl taurines (NATs) are a class of bioactive lipids formed by the conjugation of a fatty acid to taurine. Among these, this compound is one of the most abundant species found in human plasma.[1] Historically, the precise physiological functions of NATs were difficult to elucidate due to their concurrent regulation with N-acylethanolamines (NAEs) by the enzyme Fatty Acid Amide Hydrolase (FAAH).[2] However, recent advancements, including the development of engineered mouse models with selective NAT metabolism disruption, have enabled a more precise investigation into the specific roles of NATs.[1] This guide focuses on the effects of this compound on glucose metabolism, detailing its mechanisms of action and presenting the supporting experimental evidence.

Mechanism of Action: GPR119 Agonism and Incretin (B1656795) Hormone Secretion

The primary mechanism through which this compound exerts its beneficial effects on glucose metabolism is by acting as an agonist for the G protein-coupled receptor 119 (GPR119).[1][3] GPR119 is predominantly expressed in pancreatic beta-cells and intestinal enteroendocrine L-cells.

Activation of GPR119 in enteroendocrine L-cells by this compound stimulates the secretion of glucagon-like peptide-1 (GLP-1).[1][2][3] GLP-1 is a critical incretin hormone that enhances glucose-stimulated insulin (B600854) secretion from pancreatic beta-cells, suppresses glucagon (B607659) secretion, and slows gastric emptying. The stimulation of GLP-1 secretion is a key contributor to the improved glucose tolerance observed following this compound administration.[1][4]

While some studies suggest a potential direct effect on pancreatic beta-cells to modulate insulin and glucagon secretion, the predominant effect on insulin release appears to be indirect, mediated by the increase in circulating GLP-1.[3][4][5] In addition to GLP-1, this compound has also been shown to stimulate glucagon secretion, an effect that is also GPR119-dependent.[1][2]

Some evidence also points to the involvement of the transient receptor potential vanilloid 1 (TRPV1) channel in this compound-induced insulin secretion, particularly at higher concentrations.[4][5][6]

Signaling Pathway of this compound in an Enteroendocrine L-Cell

N_Oleoyl_Taurine_Signaling cluster_extracellular Extracellular Space cluster_cell Enteroendocrine L-Cell This compound This compound GPR119 GPR119 This compound->GPR119 Binds to AC Adenylate Cyclase GPR119->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates GLP1_Vesicle GLP-1 Vesicle PKA->GLP1_Vesicle Promotes Exocytosis Epac2->GLP1_Vesicle Promotes Exocytosis GLP1_Secretion GLP-1 Secretion GLP1_Vesicle->GLP1_Secretion

Caption: Signaling pathway of this compound in an enteroendocrine L-cell.

Quantitative Data on the Effects of this compound on Glucose Metabolism

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on various parameters of glucose metabolism.

Table 1: Effects of Chronic Elevation of Endogenous N-Acyl Taurines (NATs) in FAAH-S268D Mice
ParameterGenotypeConditionResultCitation
Insulin ToleranceFAAH-S268D vs. FAAH-WTChow-fedLower blood glucose following insulin injection[1]
Glucagon SecretionFAAH-S268D vs. FAAH-WT30 min post-insulin injection1.8-fold increase in glucagon secretion[1]
Oral Glucose ToleranceFAAH-S268D vs. FAAH-WTChow-fedNo significant difference in glucose tolerance[1]
Plasma InsulinFAAH-S268D vs. FAAH-WTPost-oral glucose challengeSubstantially lower than FAAH-WT mice[1]
Table 2: Effects of Acute Administration of this compound (C18:1 NAT) in Mice
ParameterTreatmentDosageTime PointResultCitation
Glucose ToleranceC18:1 NAT vs. Vehicle10 mg/kg (i.v.)Following acute administrationImproved glucose tolerance[1][4]
GLP-1 SecretionC18:1 NAT vs. Vehicle10 mg/kg (i.v.)Following acute administrationIncreased GLP-1 secretion[1][4]
Food IntakeC18:1 NAT vs. VehicleNot specifiedNot specifiedDecreased food intake[1][2]
Insulin SecretionThis compoundNot specifiedNot specifiedSignificant increase from pancreatic β-cell lines[5]

Experimental Protocols

This section details the methodologies employed in the key studies that form the basis of our understanding of this compound's effects on glucose metabolism.

Animal Models
  • FAAH-S268D Engineered Mouse Model: To isolate the effects of NATs from NAEs, an engineered mouse model was developed with a single amino acid substitution (S268D) in the FAAH enzyme.[1][2] This substitution selectively disrupts the hydrolytic activity of FAAH towards NATs, leading to their accumulation, while leaving NAE hydrolysis unaffected.[1][2] Wild-type littermates (FAAH-WT) served as controls.[1] Mice were housed in a specific pathogen-free environment with a 12-hour light/dark cycle and had free access to food and water unless otherwise specified.[4]

This compound Administration
  • Preparation: For exogenous administration, this compound (C18:1 NAT) was solubilized in phosphate-buffered saline (PBS).[4]

  • Dosage and Route: A single dose of 10 mg/kg body weight was administered via intravenous (i.v.) injection.[4]

Metabolic Testing
  • Insulin Tolerance Test (ITT): Chow-fed FAAH-S268D and FAAH-WT mice were subjected to an ITT to assess insulin sensitivity. This involved the intraperitoneal injection of a low dose of insulin followed by the measurement of blood glucose levels at various time points.[1]

  • Oral Glucose Tolerance Test (OGTT): To evaluate glucose disposal, mice were administered an oral gavage of glucose after a period of fasting. Blood glucose levels were then monitored at specific intervals.[1]

  • Hormone Secretion Assays:

    • GLP-1 and Glucagon: Plasma levels of GLP-1 and glucagon were measured following a mixed meal or insulin injection to assess the secretory response.[1][3]

    • Insulin: Plasma insulin concentrations were measured after an oral glucose challenge.[1]

In Vitro Experiments
  • Cell Lines: Pancreatic β-cell lines, such as HIT-T15 and INS-1, were used to investigate the direct effects of this compound on insulin secretion.[5]

  • Insulin Release Assay: Cells were treated with this compound, and the amount of insulin secreted into the culture medium was quantified.[5]

  • Calcium Flux Measurement: Intracellular calcium oscillations in response to this compound treatment were measured to understand the signaling mechanisms involved in insulin secretion.[5]

Experimental Workflow for an Oral Glucose Tolerance Test (OGTT)

OGTT_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_challenge Glucose Challenge Phase cluster_measurement Measurement Phase cluster_analysis Data Analysis Fasting Fast Animals (e.g., 6 hours) Baseline_BG Measure Baseline Blood Glucose (t=0) Fasting->Baseline_BG Administer_NAT Administer this compound (e.g., 10 mg/kg i.v.) Baseline_BG->Administer_NAT Administer_Vehicle Administer Vehicle (Control Group) Baseline_BG->Administer_Vehicle Oral_Glucose Administer Oral Glucose Gavage Administer_NAT->Oral_Glucose Administer_Vehicle->Oral_Glucose Measure_BG_15 Measure Blood Glucose (t=15 min) Oral_Glucose->Measure_BG_15 Measure_BG_30 Measure Blood Glucose (t=30 min) Measure_BG_15->Measure_BG_30 Measure_BG_60 Measure Blood Glucose (t=60 min) Measure_BG_30->Measure_BG_60 Measure_BG_120 Measure Blood Glucose (t=120 min) Measure_BG_60->Measure_BG_120 AUC Calculate Area Under the Curve (AUC) Measure_BG_120->AUC Compare_Groups Compare AUC between Treatment and Control AUC->Compare_Groups

Caption: A typical experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Conclusion and Future Directions

This compound has demonstrated significant potential in the regulation of glucose metabolism. Its action as a GPR119 agonist, leading to enhanced GLP-1 secretion and improved glucose tolerance, positions it as a compelling molecule of interest for the development of novel therapeutics for type 2 diabetes and other metabolic disorders. The selective elevation of this compound through FAAH inhibition or direct supplementation could offer a promising strategy for improving glycemic control.

Future research should focus on translating these preclinical findings to human subjects, determining optimal dosages, and further elucidating the long-term safety and efficacy of this compound. Additionally, exploring the interplay between this compound and other metabolic pathways may reveal further therapeutic applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Oleoyl Taurine (B1682933) as an Endogenous Metabolite in Human Serum

Introduction

N-Oleoyl taurine (C18:1 NAT) is an endogenous fatty acid amide, formed from the conjugation of oleic acid and taurine.[1] It belongs to a class of bioactive lipids known as N-acyl taurines (NATs), which are increasingly recognized for their roles as signaling molecules in various physiological processes. Structurally, NATs are related to other well-known lipid signaling families, such as the N-acylethanolamines, which include the endocannabinoid anandamide. In human serum and plasma, this compound is the most abundant NAT species, positioning it as a key molecule of interest for understanding metabolic regulation and its potential as a therapeutic target.[2][3][4] This technical guide provides a comprehensive overview of the core biology of this compound, detailing its metabolism, signaling pathways, quantitative data, and the experimental protocols required for its study.

Biosynthesis and Degradation

The endogenous levels of this compound are tightly regulated by the coordinated action of synthesizing and degrading enzymes.

2.1 Biosynthesis this compound is synthesized via the direct condensation of an activated oleic acid (Oleoyl-CoA) with taurine. In the liver, a key site for this process, the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT) has been identified as a hepatic NAT synthase.[5] Both human and murine livers exhibit NAT synthase activity, with a notable capacity for producing NATs from various fatty acyl-CoAs.

2.2 Degradation The primary route of this compound degradation is through enzymatic hydrolysis, which breaks the amide bond to release oleic acid and taurine. This reaction is catalyzed by the enzyme Fatty Acid Amide Hydrolase (FAAH). The role of FAAH in regulating NAT levels is confirmed by studies showing that genetic or pharmacological inhibition of FAAH leads to significant elevations of this compound and other NATs in tissues.

biosynthesis_degradation Oleoyl_CoA Oleoyl-CoA BAAT BAAT Oleoyl_CoA->BAAT Taurine Taurine Taurine->BAAT NOT This compound FAAH FAAH NOT->FAAH Oleic_Acid Oleic Acid Taurine_deg Taurine BAAT->NOT Biosynthesis (Liver) FAAH->Oleic_Acid Degradation (Hydrolysis) FAAH->Taurine_deg Degradation (Hydrolysis)

Biosynthesis and degradation pathway of this compound.

Biological Functions and Signaling Pathways

This compound exerts its biological effects by interacting with specific cellular targets, including G protein-coupled receptors (GPCRs) and ion channels. Its functions are primarily linked to metabolic regulation and cellular growth.

3.1 Metabolic Regulation A primary role of this compound is in the regulation of glucose homeostasis. It has been shown to improve glucose tolerance and increase insulin (B600854) sensitivity. These effects are largely mediated through its action as an agonist for the G protein-coupled receptor GPR119, which is expressed in pancreatic islets and intestinal L-cells. Activation of GPR119 by this compound stimulates the secretion of glucagon-like peptide-1 (GLP-1) and glucagon. Additionally, this compound has been reported to stimulate insulin secretion directly, an effect potentially mediated by the activation of TRPV1 channels on pancreatic β-cells. Studies in mice have also demonstrated that administration of C18:1 NAT can decrease food intake.

GPR119_signaling NOT This compound GPR119 GPR119 NOT->GPR119 binds & activates AC Adenylate Cyclase GPR119->AC stimulates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA activates GLP1 GLP-1 Secretion PKA->GLP1 Glucagon Glucagon Secretion PKA->Glucagon Glucose_Homeostasis Improved Glucose Homeostasis GLP1->Glucose_Homeostasis Glucagon->Glucose_Homeostasis

This compound signaling via the GPR119 pathway.

3.2 Ion Channel Activation this compound is known to activate members of the transient receptor potential (TRP) family of ion channels, specifically TRPV1 and TRPV4. These non-selective calcium channels are involved in a wide range of sensory processes. Activation of these channels by this compound may contribute to its diverse biological activities, including its effects on insulin secretion and pain perception.

3.3 Anti-proliferative and Apoptotic Effects In the context of cancer research, this compound has demonstrated anti-neoplastic properties. It has been shown to induce apoptosis and inhibit the proliferation of human prostate (PC-3) and breast (MCF-7) adenocarcinoma cell lines. These findings suggest a potential role for this compound in regulating cell growth and survival.

Quantitative Data

This compound is the most abundant N-acyl taurine species found in human plasma. While absolute concentrations can vary between individuals and with physiological state, its predominance highlights its significance. The table below summarizes quantitative information for this compound and related NATs.

N-Acyl Taurine SpeciesCommon AbbreviationMatrix / TissueConcentration / AbundanceReference
This compound C18:1 NAT Human Plasma Most abundant circulating NAT ****
N-docosanoyl taurineC22:0 NATMouse Liver25-50 pmol/g
N-nervonoyl taurineC24:1 NATMouse Liver25-50 pmol/g
Taurine (precursor)-Human Plasma37.6 ± 5.1 µmol/L

Experimental Protocols

The accurate quantification of this compound in human serum or plasma requires a robust analytical methodology, typically centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5.1 Objective To quantify the concentration of endogenous this compound in human serum/plasma samples.

5.2 Sample Collection and Preparation

  • Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood sample (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma from blood cells.

  • Storage: Aliquot the plasma into clean tubes and store immediately at -80°C until analysis to prevent degradation.

  • Lipid Extraction & Deproteinization:

    • Thaw plasma samples on ice.

    • To a 100 µL aliquot of plasma, add 400 µL of ice-cold methanol (B129727) (or acetonitrile) containing a suitable internal standard (e.g., d4-N-arachidonoyl taurine). The internal standard is critical for correcting for matrix effects and variations in extraction efficiency.

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase.

experimental_workflow start Start: Human Plasma Sample add_IS Add Internal Standard & Cold Solvent start->add_IS vortex Vortex add_IS->vortex centrifuge Centrifuge (to pellet protein) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into UPLC-MS/MS System reconstitute->inject

Workflow for this compound extraction from plasma.

5.3 UPLC-MS/MS Analysis

  • Instrumentation: A an ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole (QqQ) mass spectrometer.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile/Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient from a low to high percentage of organic phase (Mobile Phase B) to elute this compound and separate it from other matrix components.

    • Flow Rate: Typically 0.3 - 0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often preferred for taurine-containing compounds.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: The following mass transitions should be monitored for quantification and confirmation:

      • Analyte: this compound ([M-H]⁻)

        • Precursor Ion (Q1): m/z 388.3

        • Product Ion (Q3) for Quantification: m/z 80.0 (SO₃⁻ fragment)

        • Product Ion (Q3) for Confirmation: m/z 107.0 (taurine fragment)

      • Internal Standard: (e.g., d4-N-arachidonoyl taurine) - monitor appropriate pre-defined transitions.

5.4 Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards of known this compound concentrations (e.g., 1-300 ng/mL) with a fixed amount of internal standard.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Determine the concentration of this compound in the biological samples by interpolating their peak area ratios from this curve. The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Conclusion

This compound is a significant endogenous metabolite in human serum with multifaceted roles in metabolic signaling and cellular regulation. As the most abundant N-acyl taurine in circulation, it represents a focal point for research into the broader physiological functions of this lipid class. Its ability to modulate glucose homeostasis through the GPR119 pathway makes it an attractive molecule for drug development professionals exploring novel therapeutics for metabolic disorders. The analytical methods detailed herein provide a robust framework for the accurate quantification of this compound, empowering researchers to further investigate its role in health and disease. Future studies will likely continue to unravel the complex biology of this compound, potentially revealing new therapeutic applications.

References

Methodological & Application

Application Note: Synthesis and Research Applications of N-Oleoyl Taurine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-acyl taurines (NATs) are a class of endogenous lipid messengers, and N-Oleoyl taurine (B1682933) (C18:1 NAT) is notable as the most abundant NAT species found in human plasma.[1] Structurally, it is a fatty acid-taurine conjugate derived from oleic acid.[2] This molecule has garnered significant interest in the scientific community for its diverse biological activities. Research has shown that N-Oleoyl taurine acts as an agonist for the G protein-coupled receptor GPR119, leading to the secretion of glucagon-like peptide-1 (GLP-1) and subsequent improvements in glucose tolerance.[1][3] Its roles extend to inducing apoptosis in cancer cells, regulating skin wound healing, and activating transient receptor potential (TRP) ion channels.[2] These multifaceted functions make this compound a compelling target for research in metabolic diseases, oncology, and dermatology.

This document provides detailed protocols for the chemical synthesis of this compound for research use, methods for its quantitative analysis in biological samples, and a sample protocol for in vitro cell-based assays.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
IUPAC Name 2-[[(Z)-octadec-9-enoyl]amino]ethanesulfonic acid
Molecular Formula C₂₀H₃₉NO₄S
Molecular Weight 389.6 g/mol
CAS Number 52514-04-2
Appearance Solution (e.g., 5 mg/ml in DMSO)
Precursor m/z (MS) 390.2673 [M+H]⁺

Experimental Protocols

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction

This protocol describes a common method for synthesizing this compound by reacting oleoyl (B10858665) chloride with taurine under alkaline conditions. This procedure is adapted from established methods for preparing N-acyl taurines.

Materials:

  • Taurine

  • Oleoyl chloride (9Z-octadecenoyl chloride)

  • Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (B109758) (DCM) or other suitable organic solvent

  • Hydrochloric acid (HCl) for acidification

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate (B1210297), methanol)

  • Round bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Preparation of Taurine Solution: In a round bottom flask, dissolve taurine in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) with stirring. The reaction should be cooled in an ice bath to maintain a temperature of 0-5 °C. The molar excess of NaOH ensures the taurine is deprotonated and the reaction remains alkaline.

  • Addition of Oleoyl Chloride: Dissolve oleoyl chloride in an appropriate organic solvent like dichloromethane. Add this solution dropwise to the stirring taurine solution over 30-60 minutes, ensuring the temperature remains below 10 °C. The pH should be monitored and maintained in the alkaline range (pH 9-11) by adding more NaOH solution if necessary.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.

  • Work-up and Acidification: Transfer the reaction mixture to a separatory funnel. The organic layer can be removed. The aqueous layer, containing the sodium salt of this compound, is then cooled in an ice bath and acidified to a pH of ~2 using dilute HCl. This will precipitate the this compound product.

  • Extraction: Extract the precipitated product from the aqueous phase using a suitable organic solvent such as ethyl acetate (3x volumes).

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified using silica gel column chromatography. A solvent gradient (e.g., from dichloromethane to a mixture of dichloromethane and methanol) is typically used to elute the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The precursor ion [M+H]⁺ should have an m/z of approximately 390.2673.

G cluster_start Starting Materials cluster_reaction Reaction & Work-up cluster_purification Purification & Analysis Taurine Taurine in aq. NaOH Reaction Schotten-Baumann Reaction (0-5°C) Taurine->Reaction OleoylCl Oleoyl Chloride in DCM OleoylCl->Reaction Acidify Acidification (HCl) to precipitate product Reaction->Acidify Stir 2-4h Extract Extraction with Ethyl Acetate Acidify->Extract Purify Silica Gel Chromatography Extract->Purify Dry & Concentrate Product Pure this compound Purify->Product Analysis Characterization (NMR, MS) Product->Analysis

Diagram 1: Workflow for the synthesis of this compound.
Protocol 2: Quantitative Analysis by UPLC-MS/MS

This protocol provides a validated method for the quantification of this compound in biological samples, adapted from a published procedure.

Materials:

  • Biological sample (e.g., liver tissue, intestinal tissue)

  • Internal Standard (IS), e.g., d₄-C20:4 NAT

  • Methanol (MeOH), HPLC grade

  • Formic acid, HPLC grade

  • UPLC system with a C18 column (e.g., BEH C18)

  • Triple quadrupole mass spectrometer (QqQ) with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation (Tissue):

    • Homogenize the tissue sample in a suitable solvent (e.g., methanol) containing the internal standard.

    • Centrifuge the homogenate to pellet proteins and cellular debris.

    • Collect the supernatant for analysis.

  • UPLC Conditions:

    • Column: BEH C18 or equivalent.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from other lipids.

    • Flow Rate: As recommended for the column dimensions.

    • Injection Volume: 1-10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two transitions for confirmation. For this compound (C18:1 NAT), diagnostic transitions can be based on product ions at m/z 80 and m/z 107.

    • Precursor Ion: m/z 390.3.

  • Quantification:

    • Generate a calibration curve using standards of known concentrations (e.g., 1-300 ng/mL) with a fixed amount of internal standard.

    • Calculate the concentration of this compound in the samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.

ParameterValueReference
Linearity Range 1 - 300 ng/mL
Correlation Coeff. (R²) ≥ 0.9996
Limit of Detection (LOD) 0.3 - 0.4 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Table 1: UPLC-MS/MS Method Validation Data for NATs.
Protocol 3: In Vitro Cell Proliferation Assay

This protocol outlines a general procedure to assess the anti-proliferative effects of this compound on a cancer cell line, such as the human breast adenocarcinoma cell line MCF-7.

Materials:

  • MCF-7 cells (or other relevant cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., in DMSO)

  • Vehicle control (DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Resazurin, MTT, or similar)

  • Plate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of approximately 5,000 cells/well and allow them to adhere overnight in a cell culture incubator (37 °C, 5% CO₂).

  • Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution to achieve final concentrations (e.g., 10, 20, 40 µM). Also prepare a vehicle control with the same final concentration of DMSO.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle. Incubate the plates for desired time points (e.g., 24, 48, 72 hours).

  • Viability Assessment: At the end of each time point, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Incubate for the recommended time, then measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability. Plot the results to observe the dose-dependent and time-dependent effects of this compound on cell proliferation.

Cell LineTreatment ConcentrationsEffect ObservedReference
MCF-7 (Breast Cancer)10, 20, 40 µMReduced cell proliferation
PC-3 (Prostate Cancer)10, 20, 40 µMReduced cell proliferation
Table 2: Example Biological Activity of this compound.

Signaling Pathways and Mechanism of Action

This compound is an endogenous signaling molecule that primarily exerts its effects through the G protein-coupled receptor GPR119. This receptor is highly expressed in pancreatic beta cells and intestinal L-cells.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol NOT This compound GPR119 GPR119 Receptor NOT->GPR119 Binds & Activates G_protein Gs Protein GPR119->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Increased GLP-1 Secretion PKA->Effect Phosphorylates Targets

Diagram 2: GPR119 signaling pathway activated by this compound.

Activation of GPR119 by this compound leads to the stimulation of the Gs alpha subunit of the associated G protein. This in turn activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets involved in exocytosis, ultimately leading to the secretion of hormones like GLP-1. This pathway is a key mechanism by which this compound helps regulate glucose homeostasis. Additionally, some N-acyl taurines have been shown to activate TRP ion channels, suggesting other potential signaling mechanisms.

Conclusion

This compound is a bioactive lipid with significant potential as a research tool and therapeutic lead. The protocols provided herein for its synthesis, quantification, and in vitro application offer a framework for researchers to explore its physiological roles further. The involvement of this compound in critical signaling pathways, such as GPR119-mediated glucose regulation, underscores its importance in metabolic health and disease.

References

Experimental Use of N-Oleoyl Taurine as a GPR119 Agonist: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl taurine (B1682933) (C18:1 NAT) is an endogenous N-acyl taurine that has been identified as an agonist for the G protein-coupled receptor 119 (GPR119)[1]. GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, making it a promising therapeutic target for type 2 diabetes and other metabolic disorders[2][3]. Activation of GPR119 by an agonist initiates a Gαs-coupled signaling cascade, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels[2][3]. This elevation in cAMP potentiates glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and stimulates the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells[1][2]. These dual actions of GPR119 activation contribute to improved glucose homeostasis.

Initial studies reported N-oleoyl taurine as inactive at GPR119[4][5]; however, more recent and comprehensive studies have demonstrated its role as a GPR119 agonist, supported by in vitro and in vivo data, including studies utilizing GPR119 knockout mice[1]. This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound as a GPR119 agonist.

Data Presentation

The following tables summarize the quantitative data for this compound and a common synthetic GPR119 agonist, AR231453, which can be used as a positive control in experimental setups.

Table 1: In Vitro Efficacy of this compound at GPR119

Assay TypeCell LineParameterValueReference
cAMP AccumulationCHO cells stably expressing mouse GPR119EC506.2 µM[1]
Glucagon SecretionIsolated human pancreatic isletsEffect+23%[1]
Insulin SecretionIsolated human pancreatic isletsEffectNo change[1]

Table 2: In Vitro Efficacy of Synthetic GPR119 Agonist AR231453 (Positive Control)

Assay TypeCell LineParameterValueReference
cAMP AccumulationHEK293 cells expressing human GPR119EC504.7 - 9 nM[3][6]
Insulin ReleaseHIT-T15 cellsEC503.5 nM[6]

Signaling and Experimental Workflow Visualizations

GPR119 Signaling Pathway

Caption: GPR119 signaling cascade upon this compound binding.

Experimental Workflow for cAMP Accumulation Assay

cAMP_Workflow cluster_prep cluster_assay cluster_detection culture Culture GPR119-expressing cells (HEK293 or CHO) seed Seed cells into a 384-well plate culture->seed preincubate Pre-incubate with PDE inhibitor (IBMX) seed->preincubate add_compound Add this compound (or controls) preincubate->add_compound incubate Incubate at 37°C add_compound->incubate lyse Lyse cells incubate->lyse detect Measure cAMP levels (e.g., HTRF, luminescence) lyse->detect analyze Analyze data and calculate EC50 detect->analyze

Caption: Workflow for measuring intracellular cAMP accumulation.

Experimental Workflow for In Vitro GLP-1 Secretion Assay

GLP1_Workflow cluster_prep cluster_assay cluster_detection culture Culture GLUTag cells seed Seed cells into a 96-well plate culture->seed wash Wash cells with buffer seed->wash add_compound Add this compound (or controls) in buffer wash->add_compound incubate Incubate for 2 hours at 37°C add_compound->incubate collect Collect supernatant incubate->collect measure Measure GLP-1 concentration (ELISA) collect->measure analyze Analyze and compare secretion levels measure->analyze

Caption: Workflow for measuring in vitro GLP-1 secretion.

Experimental Protocols

In Vitro cAMP Accumulation Assay

This protocol is designed to measure the dose-dependent increase in intracellular cAMP in response to GPR119 activation by this compound in a cell line stably expressing the receptor.

Materials:

  • HEK293 or CHO cells stably expressing GPR119

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Assay buffer (e.g., DMEM or HBSS) containing a phosphodiesterase (PDE) inhibitor such as 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX)

  • This compound (stock solution in DMSO)

  • AR231453 (positive control, stock solution in DMSO)

  • Forskolin (positive control for adenylyl cyclase activation, stock solution in DMSO)

  • DMSO (vehicle control)

  • cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)

  • White, opaque 384-well microplates

Protocol:

  • Cell Culture: Culture GPR119-expressing cells in the appropriate medium until they reach 80-90% confluency.

  • Cell Seeding: Harvest the cells and resuspend them in the assay buffer. Seed the cells into a 384-well plate at a density of approximately 10,000-20,000 cells per well.

  • Pre-incubation: Incubate the plate for 30 minutes at 37°C to allow the PDE inhibitor to take effect.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 0.1 µM to 100 µM. Also, prepare solutions of a positive control (e.g., 1 µM AR231453 or 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions, typically ≤0.5%).

  • Compound Addition: Add the diluted compounds, positive controls, and vehicle control to the respective wells.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration. Calculate the EC50 value using a suitable nonlinear regression model (e.g., sigmoidal dose-response).

In Vitro GLP-1 Secretion Assay

This protocol measures the ability of this compound to stimulate GLP-1 secretion from the murine enteroendocrine L-cell line, GLUTag.

Materials:

  • GLUTag cells

  • Cell culture medium (DMEM with 10% FBS)

  • HEPES buffer or similar secretion buffer

  • This compound (stock solution in DMSO)

  • Positive control (e.g., 10 µM Forskolin and 100 µM IBMX)[7][8]

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • GLP-1 ELISA kit

  • PMSF (protease inhibitor)

Protocol:

  • Cell Culture: Culture GLUTag cells in DMEM with 10% FBS. Passage cells every 3-4 days when they reach 60-80% confluence[7].

  • Cell Seeding: Seed GLUTag cells into a 96-well plate and grow to ~80% confluency.

  • Cell Washing: On the day of the assay, aspirate the culture medium and gently wash the cells twice with secretion buffer.

  • Starvation/Pre-incubation: Add secretion buffer to each well and incubate for 30 minutes at 37°C[9].

  • Compound Preparation: Prepare solutions of this compound (e.g., 10 µM) and controls in secretion buffer.

  • Stimulation: Aspirate the pre-incubation buffer and add the compound solutions to the cells.

  • Incubation: Incubate the plate for 2 hours at 37°C[8].

  • Supernatant Collection: After incubation, collect the supernatants from each well. Add a protease inhibitor like PMSF to the collected supernatant to prevent GLP-1 degradation[9].

  • GLP-1 Measurement: Measure the GLP-1 concentration in the collected supernatants using a GLP-1 ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Normalize the GLP-1 secretion to the protein content of the cells in each well or express as a fold-change over the vehicle control.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is to assess the effect of this compound on glucose tolerance in mice, which is expected to be improved through GPR119-mediated GLP-1 and insulin secretion.

Materials:

  • C57BL/6J mice (and GPR119 knockout mice on the same background for specificity testing)

  • This compound

  • Vehicle (e.g., saline or appropriate formulation)

  • Glucose solution (e.g., 20% w/v in water)

  • Oral gavage needles

  • Glucometer and test strips

  • Blood collection tubes (e.g., EDTA-coated capillaries)

Protocol:

  • Animal Acclimatization: Acclimatize mice to handling and the experimental procedures.

  • Fasting: Fast the mice for 4-6 hours before the OGTT begins, with free access to water[10][11].

  • Baseline Blood Glucose: Take a baseline blood sample (t=0 min) from the tail vein and measure the blood glucose level.

  • Compound Administration: Administer this compound (e.g., by oral gavage) at the desired dose. Administer vehicle to the control group.

  • Waiting Period: Wait for a specified period (e.g., 30 minutes) to allow for compound absorption.

  • Glucose Challenge: Administer a glucose solution (typically 2 g/kg body weight) via oral gavage[12].

  • Blood Glucose Monitoring: Collect blood from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels[12][13].

  • Data Analysis: Plot the blood glucose concentration over time for each group. Calculate the area under the curve (AUC) for the glucose excursion and compare the AUC between the this compound-treated group and the vehicle-treated group using appropriate statistical tests. In GPR119-WT mice treated with this compound, an improvement in glucose tolerance is expected, an effect that should be absent in GPR119-KO mice[1].

References

Application Notes and Protocols for N-Oleoyl Taurine in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl taurine (B1682933) is an endogenous N-acyl taurine, a class of lipid signaling molecules structurally related to endocannabinoids.[1] It is formed from the conjugation of oleic acid and taurine.[1] Emerging research has highlighted its significant roles in various physiological processes, making it a molecule of interest for drug development and biomedical research. N-Oleoyl taurine has been shown to be involved in the regulation of glucose homeostasis, exhibiting anti-diabetic properties through its action on G protein-coupled receptor 119 (GPR119).[2][3] Additionally, it has been identified as an activator of transient receptor potential (TRP) channels, such as TRPV1, and possesses anti-proliferative effects in cancer cell lines.[4][5]

This document provides detailed application notes and protocols for the dissolution and handling of this compound in a laboratory setting to ensure consistent and reliable experimental outcomes.

Physicochemical Properties and Solubility

This compound is an amphipathic molecule with a lipophilic oleoyl (B10858665) chain and a hydrophilic taurine head group. This structure dictates its solubility in various solvents.

Table 1: Solubility of this compound and Related N-Acyl Taurines

CompoundSolventSolubilityReference
This compoundDimethyl sulfoxide (B87167) (DMSO)10 mg/mL[4]
N-Arachidonoyl taurineDimethyl sulfoxide (DMSO)~20 mg/mL[6]
N-Arachidonoyl taurineDimethylformamide (DMF)~10 mg/mL[6]
N-Arachidonoyl taurinePhosphate-buffered saline (PBS, pH 7.2)~1.5 mg/mL[6]
N-Nervonoyl TaurineDimethylformamide (DMF)5 mg/mL[7]
N-Nervonoyl TaurineDimethyl sulfoxide (DMSO)10 mg/mL[7]
N-Nervonoyl TaurinePhosphate-buffered saline (PBS, pH 7.2)1 mg/mL[7]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

  • Solid Form: When received as a solid, it is recommended to store the compound at -20°C.[4] Before opening the vial, allow it to equilibrate to room temperature for at least 60 minutes to prevent condensation, which can lead to degradation.

  • Solutions:

    • Stock Solutions: Prepare stock solutions in an organic solvent such as DMSO.[4] We recommend storing stock solutions in tightly sealed vials at -20°C. For long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are generally stable for up to one month when stored at -20°C.

    • Aqueous Solutions: this compound is sparingly soluble in aqueous buffers.[6] To prepare aqueous solutions, the stock solution in organic solvent should be further diluted in the aqueous buffer of choice. It is strongly recommended to use aqueous solutions on the same day they are prepared and not to store them for more than one day.[6][8]

Experimental Protocols

Protocol for Dissolving this compound

This protocol provides a general procedure for preparing a stock solution of this compound and subsequent working solutions for in vitro experiments.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile phosphate-buffered saline (PBS), pH 7.2 or cell culture medium

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Equilibration: Allow the vial of solid this compound to warm to room temperature for at least 60 minutes before opening.

  • Preparation of Stock Solution (e.g., 10 mM in DMSO):

    • The molecular weight of this compound is 389.6 g/mol .[1]

    • To prepare a 10 mM stock solution, weigh out 3.896 mg of this compound and dissolve it in 1 mL of anhydrous DMSO.

    • Vortex thoroughly until the solid is completely dissolved.

  • Preparation of Working Solutions for Cell Culture:

    • For cell-based assays, further dilute the DMSO stock solution in pre-warmed cell culture medium to the desired final concentration.

    • Important: To avoid precipitation and ensure homogeneity, add the stock solution to the medium dropwise while gently vortexing or swirling the tube.

    • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Preparation of Aqueous Solutions for other assays:

    • For other in vitro assays requiring aqueous buffers, dilute the DMSO stock solution in the appropriate buffer (e.g., PBS).

    • As with cell culture medium, add the stock solution slowly to the buffer while mixing.

    • Use the aqueous solution immediately after preparation.[6][8]

General Protocol for In Vitro Cell Treatment

This protocol outlines a general workflow for treating adherent cells in culture with this compound.

Materials:

  • Adherent cells cultured in appropriate vessels (e.g., 96-well plates, 6-well plates)

  • Complete cell culture medium

  • This compound working solution (prepared as in Protocol 4.1)

  • Vehicle control (cell culture medium with the same final concentration of DMSO as the this compound-treated wells)

Procedure:

  • Cell Seeding: Seed cells at the desired density in culture vessels and allow them to adhere and grow overnight under standard culture conditions.

  • Preparation of Treatment Media: Prepare the this compound working solutions at 2x the final desired concentrations in complete cell culture medium. Also, prepare a 2x vehicle control.

  • Cell Treatment:

    • Carefully remove the existing culture medium from the cells.

    • Add an equal volume of the 2x this compound working solution or the 2x vehicle control to the wells. This will result in a 1x final concentration. For example, to a well containing 100 µL of medium, add 100 µL of 2x working solution.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions.[5]

  • Downstream Analysis: Following incubation, perform the desired downstream assays, such as cell viability assays (e.g., MTT, resazurin), gene expression analysis, or protein analysis.

Signaling Pathways and Experimental Workflows

This compound has been shown to act on several signaling pathways. Below are diagrams illustrating its role in the GPR119 and TRPV1 pathways, along with a typical experimental workflow.

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular N-Oleoyl_taurine This compound GPR119 GPR119 N-Oleoyl_taurine->GPR119 binds Gs Gαs GPR119->Gs activates AC Adenylate Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates PKA PKA cAMP->PKA activates GLP1_Secretion GLP-1 Secretion PKA->GLP1_Secretion promotes

Caption: GPR119 Signaling Pathway of this compound.

TRPV1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular N-Oleoyl_taurine This compound TRPV1 TRPV1 Channel N-Oleoyl_taurine->TRPV1 activates Ca_ion Ca²⁺ TRPV1->Ca_ion influx Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Insulin Secretion) Ca_ion->Cellular_Response triggers

Caption: TRPV1 Signaling Pathway of this compound.

Experimental_Workflow start Start prepare_stock Prepare this compound Stock Solution (in DMSO) start->prepare_stock prepare_working Prepare Working Solutions in Culture Medium prepare_stock->prepare_working cell_culture Culture and Seed Cells treat_cells Treat Cells with This compound or Vehicle cell_culture->treat_cells prepare_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate analyze Perform Downstream Assays (e.g., Viability, qPCR, Western Blot) incubate->analyze end End analyze->end

Caption: Experimental workflow for this compound cell treatment.

Quantitative Data from Literature

The following table summarizes some of the concentrations of this compound used in published studies.

Table 2: Exemplary Concentrations of this compound in In Vitro Assays

Cell LineAssayConcentrationsOutcomeReference
MCF-7 (human breast adenocarcinoma)Cell Proliferation (Resazurin-based)10, 20, 40 µMReduced cell proliferation[5]
PC-3 (human prostate adenocarcinoma)Cell Proliferation10, 20, 40 µMReduced cell proliferation[5]

Conclusion

This compound is a promising bioactive lipid with diverse physiological roles. Accurate and reproducible research requires careful attention to its dissolution, handling, and storage. By following the protocols and guidelines outlined in these application notes, researchers can ensure the integrity of the compound and obtain reliable data in their investigations of its biological functions and therapeutic potential.

References

Troubleshooting & Optimization

Overcoming solubility issues of N-Oleoyl taurine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N-Oleoyl taurine (B1682933) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is N-Oleoyl taurine and why is its solubility in aqueous buffers a concern?

A1: this compound is an endogenous lipid messenger involved in various physiological processes, including glucose homeostasis and pain signaling.[1][2] Its structure, consisting of a long oleoyl (B10858665) fatty acid chain attached to a taurine head group, gives it amphipathic properties. This dual nature leads to low solubility in aqueous buffers, which can present challenges for researchers conducting in vitro and in vivo experiments that require consistent and accurate concentrations.

Q2: What is the approximate solubility of this compound in standard aqueous buffers?

A2: While specific quantitative data for this compound is limited in publicly available literature, data from structurally similar N-acyl taurines can provide a reasonable estimate. For instance, N-Nervonoyl Taurine has a solubility of approximately 1 mg/mL in PBS (pH 7.2), and N-Arachidonoyl Taurine is sparingly soluble in aqueous buffers with a solubility of about 1.5 mg/mL in PBS (pH 7.2).[3] It is recommended to empirically determine the solubility for your specific experimental conditions.

Q3: My this compound is not dissolving in my aqueous buffer. What are the common reasons for this?

A3: Several factors can contribute to the poor solubility of this compound:

  • Low intrinsic water solubility: The long hydrocarbon tail of the oleoyl group is hydrophobic, leading to poor interaction with water molecules.

  • pH of the buffer: The taurine headgroup has a sulfonic acid moiety, which is acidic. The overall charge of the molecule, and thus its solubility, can be influenced by the pH of the buffer.

  • Temperature: Solubility of lipids can be temperature-dependent, although excessive heat can cause degradation.

  • Buffer composition: The ionic strength and specific ions in the buffer can influence the solubility of amphipathic molecules.

Q4: Can I dissolve this compound directly in an aqueous buffer?

A4: Direct dissolution in aqueous buffers is often difficult and may result in a non-homogenous suspension rather than a true solution. It is generally recommended to first dissolve this compound in an organic co-solvent.

Troubleshooting Guide

Issue: Precipitate formation or cloudy solution when preparing this compound in aqueous buffer.

Solution 1: The Co-Solvent Method

This is the most common and recommended method for preparing stock solutions of this compound.

  • Rationale: Organic solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) can effectively solvate the hydrophobic oleoyl chain, allowing for a more uniform dispersion upon dilution into an aqueous buffer. Commercial preparations of this compound are often supplied as a solution in DMSO.[4][5][6]

  • Protocol:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO or absolute ethanol. A common stock concentration is 10 mg/mL in DMSO.[5][7]

    • Vortex the stock solution thoroughly to ensure complete dissolution.

    • For your working solution, perform a serial dilution of the stock solution into your aqueous buffer of choice (e.g., PBS, TRIS). It is crucial to add the stock solution to the buffer in a stepwise manner while vortexing or stirring to prevent precipitation.

    • Ensure the final concentration of the organic solvent in your working solution is low (typically <0.5%) to avoid solvent-induced artifacts in your experiments.

Solution 2: The Detergent Method

  • Rationale: Detergents can form micelles around the hydrophobic tail of this compound, increasing its apparent solubility in aqueous solutions. The choice of detergent and its concentration relative to the critical micelle concentration (CMC) are critical.

  • Considerations:

    • Non-ionic detergents like Tween® 80 or Triton™ X-100 are generally preferred for cell-based assays as they are less likely to disrupt cell membranes at low concentrations.

    • The final detergent concentration should be kept as low as possible to avoid interference with biological assays.

  • General Protocol:

    • Prepare a stock solution of the detergent in your aqueous buffer.

    • Add the detergent stock to your buffer to achieve a final concentration slightly above its CMC.

    • Add the this compound (preferably from a small volume of organic stock solution) to the detergent-containing buffer while vortexing.

Solution 3: Sonication and Gentle Heating

  • Rationale: Mechanical energy from sonication can help to break down aggregates and disperse the lipid in the aqueous buffer. Gentle heating can increase the kinetic energy of the molecules, potentially improving solubility.

  • Protocol:

    • After adding this compound to the buffer (with or without a co-solvent), place the solution in a bath sonicator.

    • Sonicate in short bursts (e.g., 1-2 minutes) to avoid excessive heating.

    • If necessary, gently warm the solution in a water bath (e.g., to 37°C). Avoid boiling, as this can lead to degradation.

    • Visually inspect the solution for clarity.

Quantitative Data Summary

CompoundBufferpHApproximate SolubilityReference
N-Nervonoyl TaurinePBS7.21 mg/mL[8]
N-Arachidonoyl TaurinePBS7.21.5 mg/mL[3]
N-acetyl TaurinePBS7.25 mg/mL[9]
This compoundDMSO-10 mg/mL[5][7]

Experimental Protocols

Protocol 1: Preparation of a 100 µM Working Solution of this compound in PBS

Materials:

  • This compound (solid or as a 10 mg/mL solution in DMSO)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • If starting with solid this compound (MW: 389.59 g/mol ), weigh out 3.9 mg and dissolve it in 1 mL of DMSO to make a 10 mM stock solution.

    • If starting with a 10 mg/mL solution in DMSO, this is approximately 25.7 mM. Dilute accordingly with DMSO to achieve a 10 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C for long-term storage.

  • Prepare the 100 µM Working Solution:

    • Warm the 10 mM stock solution and PBS to room temperature.

    • In a sterile tube, add 990 µL of PBS.

    • While vortexing the PBS, slowly add 10 µL of the 10 mM this compound stock solution. This will result in a 100 µM working solution with a final DMSO concentration of 1%.

    • For cell-based assays, a lower final DMSO concentration (e.g., 0.1-0.5%) is often desirable. Adjust the dilution accordingly. For example, to achieve a 0.5% DMSO concentration, you could make an intermediate dilution of the 10 mM stock.

  • Final Preparation and Use:

    • Vortex the working solution for 30 seconds.

    • Visually inspect the solution for any signs of precipitation. If the solution is cloudy, brief sonication may help.

    • It is recommended to prepare the working solution fresh for each experiment and not to store it for more than one day.[3][9]

Signaling Pathways and Experimental Workflows

This compound is known to interact with several signaling pathways, including GPR119, TRPV1, and TRPV4.[1][10] Understanding these pathways is crucial for designing and interpreting experiments.

GPR119 Signaling Pathway

This compound is an agonist of GPR119, a G protein-coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells.[11][12][13]

GPR119_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular N-Oleoyl_taurine This compound GPR119 GPR119 N-Oleoyl_taurine->GPR119 binds Gs Gαs GPR119->Gs activates AC Adenylate Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates PKA PKA cAMP->PKA activates Epac Epac cAMP->Epac activates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 GLP-1 Secretion (Intestinal L-cell) PKA->GLP1 Epac->Insulin Epac->GLP1

GPR119 signaling cascade initiated by this compound.
TRPV1 Signaling Pathway

This compound can activate TRPV1, a non-selective cation channel involved in pain and temperature sensation.[7][14][15]

TRPV1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular N-Oleoyl_taurine This compound TRPV1 TRPV1 Channel N-Oleoyl_taurine->TRPV1 activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Na_influx Na⁺ Influx TRPV1->Na_influx Downstream Downstream Signaling (e.g., Calmodulin, PKC) Ca_influx->Downstream Depolarization Membrane Depolarization Na_influx->Depolarization

TRPV1 channel activation by this compound.
TRPV4 Signaling Pathway

This compound may also activate TRPV4, another member of the TRP channel family involved in mechanosensation and osmosensation.[1][2][5]

TRPV4_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular N-Oleoyl_taurine This compound TRPV4 TRPV4 Channel N-Oleoyl_taurine->TRPV4 activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Ca_signaling Ca²⁺-dependent Signaling Cascades Ca_influx->Ca_signaling Cellular_response Cellular Response (e.g., changes in cell volume, gene expression) Ca_signaling->Cellular_response

TRPV4 channel activation by this compound.
Experimental Workflow for Assessing Solubility

Solubility_Workflow start Start: Need to prepare This compound solution prep_stock Prepare high concentration stock in DMSO (e.g., 10 mg/mL) start->prep_stock dilute Serially dilute stock into aqueous buffer with vortexing prep_stock->dilute observe Visually inspect for clarity dilute->observe clear Solution is clear: Proceed with experiment observe->clear Yes cloudy Solution is cloudy or has precipitate observe->cloudy No troubleshoot Troubleshooting cloudy->troubleshoot sonicate Bath sonicate in short bursts troubleshoot->sonicate warm Gently warm to 37°C troubleshoot->warm detergent Add a non-ionic detergent (e.g., Tween® 80) troubleshoot->detergent reassess Re-assess clarity sonicate->reassess warm->reassess detergent->reassess reassess->clear Yes still_cloudy Still not clear: Consider lower concentration or different buffer reassess->still_cloudy No

Workflow for preparing this compound solutions.

References

Technical Support Center: N-Acyl Taurine Extraction from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-acyl taurine (B1682933) (NAT) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the extraction of N-acyl taurines from biological matrices.

FAQs and Troubleshooting Guides

This section addresses specific issues you may encounter during your NAT extraction experiments.

FAQ 1: Low or No Recovery of N-Acyl Taurines

Question: I am not detecting my N-acyl taurines of interest, or the signal is very low. What are the potential causes and solutions?

Answer:

Low or no recovery of NATs is a common issue that can arise from several factors throughout the extraction workflow. Here’s a troubleshooting guide to help you identify and resolve the problem:

Potential Cause Explanation Recommended Solution
Inefficient Protein Precipitation N-acyl taurines can bind to proteins. If proteins are not efficiently removed, NATs will be lost in the protein pellet during centrifugation.Use a robust protein precipitation method. Pre-cooling the solvent (e.g., methanol (B129727), acetonitrile) to -20°C or -80°C can enhance precipitation efficiency. Ensure the solvent-to-sample ratio is adequate, typically at least 3:1 (v/v).
Inappropriate Extraction Solvent The amphipathic nature of NATs (a polar taurine head and a nonpolar acyl tail) requires a solvent system that can effectively solubilize them. A single nonpolar or highly polar solvent may not be efficient.Employ a biphasic solvent system like the Folch[1][2] or Bligh & Dyer[1][2] methods, which use a chloroform/methanol mixture. The Matyash method, using methyl-tert-butyl ether (MTBE), is a less toxic alternative that has also shown good recovery for a broad range of lipids.[3]
Suboptimal pH of Extraction Solvent The taurine moiety of NATs has a sulfonic acid group, making them acidic lipids. The pH of the extraction medium can significantly impact their solubility and recovery.Acidifying the extraction solvent can improve the recovery of acidic lipids. A study on bile acid amidates, which are structurally similar to NATs, showed highest recovery at pH 2. Consider adding a small amount of an acid like formic acid or acetic acid to your extraction solvent.
Degradation of N-Acyl Taurines NATs can be susceptible to degradation by endogenous enzymes, such as fatty acid amide hydrolase (FAAH), if not properly quenched.Quench enzymatic activity immediately upon sample collection by adding a cold organic solvent (e.g., methanol). Work quickly and keep samples on ice throughout the extraction process.
Losses During Phase Separation In liquid-liquid extraction (LLE), NATs may partition into the aqueous phase or get trapped at the interface if the phase separation is not clean.Ensure complete phase separation by adequate centrifugation. Carefully collect the organic (lower) phase in Folch/Bligh & Dyer methods without disturbing the protein interface. The MTBE method offers an advantage as the lipid-containing organic phase is the upper layer, simplifying collection.
Improper Solid-Phase Extraction (SPE) Parameters For SPE, the choice of sorbent, conditioning, loading, washing, and elution steps are critical for good recovery.Use a reverse-phase sorbent (e.g., C18) for NAT extraction. Ensure the sorbent is properly conditioned. Optimize the wash steps to remove interferences without eluting the NATs. The elution solvent must be strong enough to desorb the NATs from the sorbent.
FAQ 2: High Variability in Quantitative Results

Question: I am observing high variability in my quantitative LC-MS/MS data for N-acyl taurines between replicate samples. What could be the reason?

Answer:

High variability is often a result of inconsistent sample processing and matrix effects. Here are some common causes and solutions:

Potential Cause Explanation Recommended Solution
Inconsistent Sample Handling Minor variations in extraction time, temperature, and vortexing intensity can lead to significant differences in recovery.Standardize your entire workflow. Use automated liquid handling systems if available to minimize manual errors. Ensure all samples are treated identically.
Matrix Effects (Ion Suppression/Enhancement) Co-eluting compounds from the biological matrix can interfere with the ionization of NATs in the mass spectrometer source, leading to either suppression or enhancement of the signal.Improve sample cleanup to remove interfering matrix components. This can be achieved by optimizing your LLE or SPE protocol. Using a stable isotope-labeled internal standard for each NAT of interest is the most effective way to correct for matrix effects and variations in recovery.
Analyte Instability N-acyl taurines may degrade during storage or sample processing if not handled correctly.Store samples at -80°C. Taurine itself has been shown to be stable in frozen serum for extended periods. Minimize freeze-thaw cycles. Process samples quickly and keep them cold.
FAQ 3: Co-extraction of Interfering Lipids

Question: My chromatograms are very complex with many interfering peaks, especially from phospholipids (B1166683) like lysophosphatidylcholines (LPCs). How can I remove them?

Answer:

Co-extraction of highly abundant lipids is a common challenge in lipidomics. Here are strategies to mitigate this issue:

Potential Cause Explanation Recommended Solution
Broad Selectivity of Extraction Method LLE methods like Folch and Bligh & Dyer are designed to extract a wide range of lipids and will inevitably co-extract abundant species like phospholipids.Solid-Phase Extraction (SPE): SPE can be used as a cleanup step after LLE to fractionate the lipid extract. By using different wash and elution solvents, you can selectively remove more polar or nonpolar lipids. For example, a silica-based SPE can be used to separate lipids based on their polarity.
Modified LLE: A modified Folch extraction involving re-extraction of the upper phase can improve the recovery of more polar lipids while potentially leaving some interfering lipids behind.
Phospholipid-Specific Removal Lysophosphatidylcholines (LPCs) are particularly problematic due to their high abundance and ionization efficiency.Supercritical Fluid Extraction: This technique, using carbon dioxide and a co-solvent like an alcohol, has been used to selectively extract LPCs.
Specialized SPE Sorbents: Certain SPE sorbents are designed for the selective removal of phospholipids.

Experimental Protocols

Here are detailed methodologies for key experiments. Always use high-purity solvents and reagents.

Protocol 1: Liquid-Liquid Extraction (LLE) of N-Acyl Taurines from Plasma/Serum

This protocol is a modified Folch method, optimized for the extraction of N-acyl taurines.

Materials:

  • Plasma or serum samples

  • Internal Standard (IS) solution (e.g., d4-N-arachidonoyl taurine in methanol)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • 0.9% NaCl solution (or HPLC-grade water)

  • Centrifuge tubes (glass or solvent-resistant plastic)

  • Centrifuge capable of 3000 x g and 4°C

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Thaw plasma/serum samples on ice.

    • To a 2 mL glass centrifuge tube, add 100 µL of plasma/serum.

    • Add 10 µL of the internal standard solution.

  • Protein Precipitation and Initial Extraction:

    • Add 400 µL of ice-cold methanol to the sample to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Add 800 µL of chloroform.

    • Vortex again for 1 minute.

  • Phase Separation:

    • Add 240 µL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 30 seconds.

    • Centrifuge at 3000 x g for 10 minutes at 4°C. You should see two distinct liquid phases separated by a protein disc.

  • Collection of Organic Phase:

    • Carefully aspirate and discard the upper aqueous phase.

    • Using a clean glass pipette, transfer the lower organic (chloroform) phase to a new glass tube, being careful not to disturb the protein pellet.

  • Drying and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of your LC-MS mobile phase or a suitable solvent like methanol.

    • Vortex for 30 seconds to ensure the lipids are fully dissolved.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of N-Acyl Taurines from Tissue Homogenates

This protocol is a general guideline for SPE cleanup of a lipid extract from tissue. Optimization may be required depending on the specific tissue and NATs of interest.

Materials:

  • Tissue homogenate (e.g., brain tissue homogenized in a suitable buffer)

  • Lipid extract from the tissue (obtained using a method like Protocol 1)

  • C18 SPE cartridges (e.g., 100 mg)

  • SPE manifold

  • Methanol (MeOH)

  • HPLC-grade water

  • Hexane

  • Ethyl acetate

  • Elution solvent (e.g., methanol with 0.1% formic acid)

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Place the C18 SPE cartridge on the manifold.

    • Wash the cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of HPLC-grade water. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Reconstitute the dried lipid extract from the tissue in a small volume of a weak solvent (e.g., 5% methanol in water).

    • Load the sample onto the conditioned SPE cartridge.

  • Washing (to remove interferences):

    • Wash 1 (to remove polar impurities): Wash the cartridge with 3 mL of HPLC-grade water.

    • Wash 2 (to remove nonpolar impurities): Wash the cartridge with 3 mL of hexane.

  • Elution of N-Acyl Taurines:

    • Elute the N-acyl taurines from the cartridge with 2 x 1.5 mL of the elution solvent (e.g., methanol with 0.1% formic acid). Collect the eluate in a clean glass tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in an appropriate volume of mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize quantitative data on the efficiency of different extraction methods. It is important to note that direct comparative data for a wide range of N-acyl taurines is limited in the literature. The data presented here is based on studies of total lipids, phospholipids, and structurally related compounds, which can serve as a guide for selecting an appropriate method for NAT extraction.

Table 1: Comparison of Total Lipid Recovery from Plasma using Different Extraction Methods

Extraction MethodSolvent SystemAverage Recovery (%)Reference
FolchChloroform/Methanol86
Matyash (MTBE)Methyl-tert-butyl ether/Methanol73
Alshehry1-Butanol/Methanol99

Note: This data represents the recovery of internal standards for various lipid classes, not specifically N-acyl taurines.

Table 2: Recovery of Lysophospholipids using Different Extraction Methods

Extraction MethodSolvent SystemRecovery of Lysophosphatidylcholine (B164491) (%)Reference
Neutral ButanolButanol60-72
Bligh & DyerChloroform/Methanol75-80
Modified FolchChloroform/Methanol~100

Note: Lysophospholipids are structurally different from NATs but are also amphipathic lipids, making this data relevant.

Visualizations

Experimental Workflow for N-Acyl Taurine Extraction

The following diagram illustrates a typical workflow for the extraction and analysis of N-acyl taurines from a biological sample.

ExtractionWorkflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological Matrix (Plasma, Tissue) Homogenization Homogenization (for tissue) Sample->Homogenization Spiking Spike with Internal Standard Homogenization->Spiking ProteinPrecipitation Protein Precipitation (e.g., cold Methanol) Spiking->ProteinPrecipitation LLE Liquid-Liquid Extraction (e.g., Folch, MTBE) ProteinPrecipitation->LLE SPE Solid-Phase Extraction (optional cleanup) LLE->SPE optional Evaporation Solvent Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: A generalized workflow for N-acyl taurine extraction and analysis.

N-Acyl Taurine Signaling Pathway

This diagram illustrates the key players in the biosynthesis, degradation, and signaling of N-acyl taurines.

NAT_Signaling_Pathway cluster_synthesis Biosynthesis cluster_signaling Signaling & Degradation FattyAcylCoA Fatty Acyl-CoA ACNAT ACNAT/BAAT (Enzymatic Synthesis) FattyAcylCoA->ACNAT Taurine Taurine Taurine->ACNAT NAT N-Acyl Taurine (NAT) ACNAT->NAT produces FAAH Fatty Acid Amide Hydrolase (FAAH) NAT->FAAH is hydrolyzed by TRPV1 TRPV1 Channel NAT->TRPV1 activates FattyAcid Fatty Acid FAAH->FattyAcid Taurine_product Taurine FAAH->Taurine_product Ca_influx Ca²⁺ Influx TRPV1->Ca_influx mediates CellularResponse Cellular Response (e.g., Insulin Secretion) Ca_influx->CellularResponse triggers

Caption: Key pathways of N-acyl taurine metabolism and signaling.

This technical support center provides a starting point for troubleshooting N-acyl taurine extraction. For further assistance, please consult the cited literature and consider method optimization and validation for your specific application.

References

Cell viability issues with high concentrations of N-Oleoyl taurine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with high concentrations of N-Oleoyl taurine (B1682933) in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death at what we consider to be high concentrations of N-Oleoyl taurine. Is this expected?

A1: Yes, it is expected that this compound will induce cell death at higher concentrations. Studies have shown that this compound can reduce cell proliferation and induce apoptosis in various cancer cell lines, including prostate (PC-3) and breast (MCF-7) cancer cells.[1][2][3][4][5] Effects on cell viability have been observed at concentrations as low as 1 µM.[3][4][5] Therefore, a dose-dependent decrease in cell viability is a characteristic biological activity of this compound.

Q2: What is the mechanism behind this compound-induced cell death?

A2: this compound is known to be an endogenous lipid messenger that can activate members of the transient receptor potential (TRP) family of ion channels, specifically TRPV1.[6] Activation of TRPV1 can lead to an influx of calcium ions, which under certain conditions, can trigger the apoptotic cascade.[7][8][9] This process can involve the activation of downstream signaling pathways that lead to programmed cell death. In some cancer cell lines, treatment with this compound has been shown to increase the population of cells in the subG1 phase of the cell cycle, which is indicative of apoptosis.[3][4][5]

Q3: What concentrations of this compound are considered "high" and are likely to cause cytotoxicity?

A3: The concentration of this compound that induces cytotoxicity is cell-line dependent. For example, in PC-3 prostate cancer cells, a significant reduction in proliferation is seen at concentrations of 10 µM and 40 µM.[3] Similarly, in MCF-7 breast cancer cells, this compound reduces cell proliferation at these concentrations.[10] It is crucial to perform a dose-response experiment for your specific cell line to determine the IC50 (half-maximal inhibitory concentration) value.

Q4: We are having trouble dissolving this compound in our cell culture medium. What is the recommended procedure?

A4: this compound is a lipophilic compound and has low solubility in aqueous solutions like cell culture media. The recommended method for preparation is to first dissolve it in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.[11][12] This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is critical to ensure the final concentration of DMSO in the culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[1][2][13][14][15][16] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Troubleshooting Guides

Issue 1: Unexpectedly High or Variable Cell Death

If you are observing inconsistent or higher-than-expected cell death, consider the following:

  • Compound Precipitation: Due to its lipophilic nature, this compound may precipitate out of the solution at high concentrations in aqueous culture media. This can lead to inconsistent cell exposure and physical stress on the cells.

    • Recommendation: Visually inspect your culture wells for any precipitate under a microscope. If precipitation is observed, consider lowering the final concentration or optimizing the solubilization method. Gentle sonication of the stock solution before dilution may help.[11]

  • DMSO Toxicity: High concentrations of DMSO are toxic to cells.[1][2][13][14][15][16]

    • Recommendation: Ensure the final DMSO concentration in your experiments is as low as possible, ideally below 0.5%, and is consistent across all treatment groups and the vehicle control.[1][2][13][14][15][16]

  • Compound Stability: The stability of this compound in your specific cell culture medium and conditions over the duration of your experiment may be a factor.

    • Recommendation: While specific long-term stability data in cell culture media is limited, it is best practice to prepare fresh dilutions from a frozen stock solution for each experiment.

Issue 2: Difficulty in Reproducing Results

Lack of reproducibility can stem from several factors:

  • Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variability in viability assay readings.

    • Recommendation: Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell plating.

  • Edge Effects in Microplates: The outer wells of a microplate are prone to evaporation, which can alter the concentration of this compound.

    • Recommendation: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.[17]

  • Assay Interference: The compound itself may interfere with the viability assay reagents.

    • Recommendation: Run a cell-free control containing your compound at the highest concentration with the assay reagent to check for any direct interaction.[12]

Quantitative Data

The following tables summarize the observed effects of this compound on the viability of two common cancer cell lines.

Table 1: Effect of this compound on PC-3 (Prostate Cancer) Cell Viability

Concentration (µM)Treatment DurationPercent Viability Reduction (approx.)Reference
1024hNot significant[3]
4024hNot significant[3]
1048h20%[3]
4048h30%[3]
1072h35%[3]
4072h45%[3]

Table 2: Effect of this compound on MCF-7 (Breast Cancer) Cell Viability

Concentration (µM)Treatment DurationPercent Viability Reduction (approx.)Reference
1024h15%[10]
4024h25%[10]
1048h20%[10]
4048h30%[10]
1072h25%[10]
4072h40%[10]

Experimental Protocols

Resazurin-Based Cell Viability Assay

This protocol is adapted for assessing cell viability after treatment with this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.

  • Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound or vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Resazurin (B115843) Addition: Prepare a resazurin solution in sterile PBS or culture medium. Add the resazurin solution to each well to a final concentration of approximately 0.015 mg/mL and mix gently.[7]

  • Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for your cell line.[7][18]

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.[18]

  • Data Analysis: Subtract the background fluorescence (from wells with medium and resazurin but no cells) from all experimental values. Calculate cell viability as a percentage of the vehicle control.

Visualizations

Signaling Pathway

N_Oleoyl_Taurine_Apoptosis_Pathway NOT This compound TRPV1 TRPV1 Channel NOT->TRPV1 Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Mediates Calcineurin Calcineurin Activation Ca_Influx->Calcineurin NFAT NFAT Activation Calcineurin->NFAT p53 p53 Activation NFAT->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Promotes Bcl2->Mitochondria Inhibits Caspases Caspase Cascade Activation Mitochondria->Caspases Initiates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis via TRPV1 activation.

Experimental Workflow

Troubleshooting_Workflow Start Start: Cell Viability Issue Check_Precipitate Microscopic Inspection: Precipitate Present? Start->Check_Precipitate Check_DMSO Verify Final DMSO Concentration Check_Precipitate->Check_DMSO No Optimize_Sol Optimize Solubilization: - Lower Concentration - Sonication Check_Precipitate->Optimize_Sol Yes Check_Controls Review Controls: Vehicle & Cell-free Check_DMSO->Check_Controls ≤0.5% Adjust_DMSO Adjust DMSO % to ≤0.5% and Re-run Check_DMSO->Adjust_DMSO >0.5% Check_Assay_Int Investigate Assay Interference Check_Controls->Check_Assay_Int Anomalies Detected Re_evaluate Re-evaluate Experiment Check_Controls->Re_evaluate Controls OK Optimize_Sol->Re_evaluate Adjust_DMSO->Re_evaluate Check_Assay_Int->Re_evaluate

Caption: A logical workflow for troubleshooting cell viability issues with this compound.

Logical Relationship Diagram

Logical_Relationships High_Conc High Concentration of This compound Precipitation Potential for Precipitation High_Conc->Precipitation Cell_Viability_Issues Observed Cell Viability Issues High_Conc->Cell_Viability_Issues Direct Biological Effect Lipophilicity Lipophilic Nature Low_Aqueous_Sol Low Aqueous Solubility Lipophilicity->Low_Aqueous_Sol Low_Aqueous_Sol->Precipitation DMSO_Required DMSO Stock Solution Required Low_Aqueous_Sol->DMSO_Required Precipitation->Cell_Viability_Issues DMSO_Toxicity Potential DMSO Toxicity DMSO_Required->DMSO_Toxicity DMSO_Toxicity->Cell_Viability_Issues

References

Technical Support Center: N-Oleoyl Taurine Signaling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in N-Oleoyl taurine (B1682933) (NOT) signaling experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the known signaling pathways for N-Oleoyl taurine (NOT)?

A1: this compound is known to act as an endogenous lipid messenger that signals through at least two primary pathways. It is an agonist for G protein-coupled receptor 119 (GPR119), which upon activation, couples to the Gs alpha subunit to increase intracellular cyclic AMP (cAMP) levels.[1] NOT has also been shown to activate the transient receptor potential vanilloid 1 (TRPV1) channel, a non-selective cation channel, leading to an influx of calcium ions.[2][3][4][5][6][7]

Q2: Why am I seeing no effect of NOT in my GPR119 activation assay?

A2: While multiple studies have identified NOT as a GPR119 agonist[1][8][9], there are reports of inactivity.[10][11] Inconsistent results may stem from several factors including the specific cell line and its receptor expression level, the assay format (e.g., cAMP accumulation, reporter gene), the concentration of NOT used, and its solubility in the assay medium. Ensure your GPR119-expressing cells are responsive to a known agonist as a positive control.

Q3: My results on NOT-induced insulin (B600854) secretion are variable. What could be the cause?

A3: The effect of NOT on insulin secretion can be complex and may be direct or indirect. Some studies suggest NOT directly stimulates insulin secretion in pancreatic β-cell lines like HIT-T15 and INS-1, potentially via TRPV1 activation.[2] Other research indicates the effect is indirect, mediated by the release of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells through GPR119 activation.[8][9] The observed variability could be due to the different experimental models (in vitro vs. in vivo), the specific cell lines used (which may differ in their expression of GPR119 and TRPV1), and the glucose concentration in the assay medium.[12][13][14]

Q4: How should I prepare and handle this compound for my experiments?

A4: this compound is a lipid and requires careful handling to ensure solubility and stability. It is commonly dissolved in DMSO to create a stock solution.[5][6][15][16] For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low and consistent across all experimental conditions, as DMSO can have its own biological effects. For in vivo studies, NOT has been solubilized in phosphate-buffered saline (PBS). The stability of NOT is reported to be at least two years when stored as a solution at -20°C.[5]

Q5: Could the degradation of NOT be affecting my experimental outcomes?

A5: Yes. This compound is a substrate for the enzyme Fatty Acid Amide Hydrolase (FAAH).[8][9] If your experimental system (e.g., cells or tissues) has high FAAH activity, NOT may be rapidly degraded, leading to a diminished or absent effect. Consider using a FAAH inhibitor to prevent degradation if you suspect this is an issue. Furthermore, the degradation of N-acyl taurines produces taurine, which may have its own biological effects, potentially confounding the interpretation of your results.[17]

Troubleshooting Guides

Issue 1: Inconsistent GPR119 Activation by this compound
Potential Cause Troubleshooting Step Rationale
Low GPR119 expression in the cell line Verify GPR119 expression level by qPCR or Western blot. Use a cell line known to have robust GPR119 expression (e.g., HEK293 cells stably expressing human GPR119).[18]The magnitude of the response is dependent on the receptor density.
Poor solubility of NOT in assay buffer Prepare a high-concentration stock solution in DMSO and dilute it in the assay buffer just before use. Ensure thorough mixing. The final DMSO concentration should be kept low (typically <0.1%).Lipids like NOT can precipitate in aqueous solutions, reducing the effective concentration.
Suboptimal NOT concentration Perform a dose-response experiment with a wide range of NOT concentrations.The effective concentration can vary between different cell lines and assay systems.
Assay sensitivity Use a highly sensitive cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).[18] Include a positive control with a known GPR119 agonist (e.g., AR231453) to validate the assay.[18]The signaling response to NOT might be modest compared to synthetic agonists.
Cell passage number and health Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase.Cellular characteristics, including receptor expression and signaling capacity, can change with high passage numbers.
Issue 2: Variable Results in TRPV1 Activation Assays
Potential Cause Troubleshooting Step Rationale
Low TRPV1 expression Confirm TRPV1 expression in your cell model. Consider using cells with stable or transient overexpression of TRPV1 (e.g., HEK293-TRPV1).[19]A sufficient number of channels is required for a detectable signal.
Indirect activation or sensitization Some studies suggest that related lipids like oleoylethanolamide (OEA) may require PKC activation to directly activate TRPV1.[4] Consider co-treatment with a PKC activator.The activation mechanism of NOT on TRPV1 may be complex and require cellular sensitization.
Calcium imaging assay issues Ensure proper loading of the calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).[19] Use a positive control like capsaicin (B1668287) to confirm cell and assay viability.[20]Technical issues with the calcium imaging protocol can lead to a lack of signal.
Tachyphylaxis (receptor desensitization) Be mindful of repeated applications of agonists. Allow for sufficient washout periods between stimulations.TRPV1 channels are known to undergo rapid desensitization upon prolonged or repeated agonist exposure.

Data Presentation

Table 1: In Vitro Activity of N-Acyl Taurines and Related Compounds at GPR119

CompoundCell LineAssay TypeParameterValueReference
This compound---Reported as an agonist[1][8]
This compoundVector-transfected cellscAMP Assay-Inactive[10][11]
AR231453HEK293 (human GPR119)cAMP AccumulationEC504.7 nM[18]
2-OleoylglycerolTransiently transfected COS-7 cellscAMP AssayEC502.5 µM[1]
N-oleoylserinol--EC501.6 µM[21]

Table 2: In Vitro Activity of N-Acyl Taurines at TRPV1

CompoundAssay SystemParameterValueReference
N-Arachidonoyl Taurine-EC5028 µM[3]
This compoundRat brain isolate-Activator[7]
Oleoylethanolamide (with PKC stimulation)Xenopus oocytes expressing TRPV1EC50~2 µM[4]

Experimental Protocols

Protocol 1: In Vitro GPR119 Activation Assay (cAMP Accumulation)
  • Cell Culture: Culture HEK293 cells stably expressing human GPR119 in a suitable medium until they reach 80-90% confluency.[18]

  • Cell Seeding: Seed the cells into a 384-well white plate at an appropriate density and incubate overnight.[1]

  • Compound Preparation: Prepare a serial dilution of this compound from a DMSO stock solution in the assay buffer. Also, prepare a known GPR119 agonist (e.g., AR231453) as a positive control and a vehicle control (DMSO at the same final concentration).[18]

  • Compound Addition: Add the diluted compounds and controls to the respective wells.

  • Incubation: Incubate the plate for 1 hour at room temperature, protected from light.[1]

  • cAMP Detection: Add the cAMP detection reagents (e.g., HTRF kit reagents) according to the manufacturer's instructions.

  • Data Acquisition: Read the plate using a suitable plate reader (e.g., measuring fluorescence at 665 nm and 620 nm for HTRF).

  • Data Analysis: Calculate the ratio of the signals and plot the values against the compound concentration. Determine the EC50 value using non-linear regression analysis.[1]

Protocol 2: In Vitro TRPV1 Activation Assay (Calcium Imaging)
  • Cell Culture and Seeding: Culture a suitable cell line (e.g., HEK293 cells transiently or stably expressing TRPV1, or a neuronal cell line) on glass coverslips or in a 96-well imaging plate.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer for 30-60 minutes at 37°C, according to the dye manufacturer's protocol.[12][19]

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Baseline Measurement: Acquire a baseline fluorescence reading for a few minutes before adding the compound.

  • Compound Addition: Add this compound at the desired concentration. Include a positive control (e.g., capsaicin) and a vehicle control.

  • Data Acquisition: Continuously record the fluorescence intensity over time using a fluorescence microscope or a plate reader equipped for kinetic reads.[12]

  • Data Analysis: Quantify the change in fluorescence intensity from the baseline after compound addition. This can be expressed as a fold change, a change in fluorescence ratio (for ratiometric dyes), or the area under the curve.

Mandatory Visualization

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPR119 GPR119 This compound->GPR119 Gs Gαs GPR119->Gs AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Increased GLP-1 Secretion PKA->Cellular_Response leads to

Caption: GPR119 signaling pathway initiated by this compound.

TRPV1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound TRPV1 TRPV1 Channel This compound->TRPV1 activates Ca_ext Ca²⁺ Ca_ext->TRPV1 Ca_int Ca²⁺ TRPV1->Ca_int influx Cellular_Response Insulin Secretion (in β-cells) Ca_int->Cellular_Response triggers

Caption: TRPV1 channel activation by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_not Prepare this compound stock solution (in DMSO) add_compounds Add NOT, positive, and vehicle controls to cells prep_not->add_compounds prep_cells Culture and seed cells (e.g., HEK293-GPR119) prep_cells->add_compounds incubate Incubate for a defined period add_compounds->incubate detect_signal Detect signaling event (e.g., cAMP, Ca²⁺) incubate->detect_signal analyze Quantify and normalize data detect_signal->analyze plot Generate dose-response curves analyze->plot determine_ec50 Calculate EC50 values plot->determine_ec50

Caption: General experimental workflow for this compound signaling assays.

References

Validation & Comparative

A Comparative Analysis of N-Oleoyl Taurine and N-Arachidonoyl Taurine: Biological Effects and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-acyl taurines (NATs) are a class of endogenous lipid molecules that have garnered significant interest for their diverse biological activities. Among them, N-Oleoyl taurine (B1682933) (NOT) and N-Arachidonoyl taurine (NAT) have emerged as key players in various physiological processes, from ion channel modulation to metabolic regulation and cancer cell proliferation. This guide provides an objective comparison of their effects, supported by experimental data, detailed methodologies, and visual representations of their signaling mechanisms.

Quantitative Comparison of Biological Activities

The following table summarizes the key quantitative data comparing the biological activities of N-Oleoyl taurine and N-Arachidonoyl taurine.

Biological Target/EffectThis compoundN-Arachidonoyl TaurineReference Cell Line/System
TRPV1 Activation Activator, particularly after PKC stimulationEC50: 28 µMHEK-293 cells
TRPV4 Activation Data not availableEC50: 21 µMHEK-293 cells
GPR119 Activation AgonistNo significant activity reported-
Insulin (B600854) Secretion Induces insulin secretion, potentially via TRPV1 and other receptorsInduces insulin secretion via TRPV1Pancreatic β-cell lines (HIT-T15, INS-1)
Anti-proliferative Effect More potent than N-Arachidonoyl taurineInhibits proliferationMCF-7 breast cancer cells

Signaling Pathways

The distinct biological effects of this compound and N-Arachidonoyl taurine stem from their engagement with different primary signaling pathways.

N-Arachidonoyl Taurine Signaling Pathway

N-Arachidonoyl taurine primarily exerts its effects through the activation of Transient Receptor Potential Vanilloid (TRPV) channels, particularly TRPV1 and TRPV4.[1] Activation of these non-selective cation channels leads to an influx of calcium ions (Ca²⁺), which acts as a second messenger to trigger a variety of downstream cellular responses.[2]

N-Arachidonoyl_taurine_Signaling cluster_extracellular cluster_membrane Plasma Membrane cluster_intracellular NAT N-Arachidonoyl taurine TRPV1 TRPV1/TRPV4 NAT->TRPV1 Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Activation Downstream Downstream Cellular Responses (e.g., Insulin Secretion, Synaptic Transmission) Ca_influx->Downstream

N-Arachidonoyl taurine signaling cascade.
This compound Signaling Pathway

This compound is a known agonist of the G protein-coupled receptor 119 (GPR119).[3][4] Upon binding, it activates a Gαs-mediated signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This pathway is crucial for its role in enhancing glucose-dependent insulin and glucagon-like peptide-1 (GLP-1) secretion.[3]

N-Oleoyl_taurine_Signaling cluster_extracellular cluster_membrane Plasma Membrane cluster_intracellular NOT N-Oleoyl taurine GPR119 GPR119 NOT->GPR119 AC Adenylyl Cyclase GPR119->AC Activates cAMP cAMP AC->cAMP ATP to PKA PKA cAMP->PKA Activates Secretion ↑ GLP-1 and Insulin Secretion PKA->Secretion

This compound signaling cascade.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

TRPV1 Channel Activation Assay (Calcium Imaging)

This protocol outlines a method to assess the activation of TRPV1 channels by measuring changes in intracellular calcium concentration.

TRPV1_Activation_Workflow start Start: Culture TRPV1-expressing cells (e.g., HEK-293) load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) start->load_dye wash Wash cells to remove excess dye load_dye->wash acquire_baseline Acquire baseline fluorescence measurement wash->acquire_baseline add_compound Add N-acyl taurine (this compound or N-Arachidonoyl taurine) acquire_baseline->add_compound measure_response Measure fluorescence changes over time add_compound->measure_response analyze Analyze data to determine changes in intracellular calcium measure_response->analyze end End analyze->end

Workflow for TRPV1 activation assay.

Methodology:

  • Cell Culture: Plate HEK-293 cells stably or transiently expressing the TRPV1 channel in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with the buffer to remove any extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader or a microscope equipped for calcium imaging.

  • Compound Addition: Add varying concentrations of this compound or N-Arachidonoyl taurine to the wells.

  • Response Measurement: Immediately begin recording the fluorescence intensity at regular intervals to capture the change in intracellular calcium concentration.

  • Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium. Calculate the EC50 value by plotting the peak fluorescence change against the logarithm of the compound concentration.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol describes an in vitro method to measure insulin secretion from pancreatic β-cells in response to glucose and the test compounds.

Methodology:

  • Cell Culture: Culture pancreatic β-cell lines (e.g., INS-1 or HIT-T15) or isolated pancreatic islets.

  • Pre-incubation: Pre-incubate the cells in a low-glucose Krebs-Ringer bicarbonate (KRB) buffer for 1-2 hours to establish a basal insulin secretion rate.

  • Stimulation: Replace the pre-incubation buffer with KRB buffer containing either a low or high concentration of glucose, with or without the test compound (this compound or N-Arachidonoyl taurine).

  • Incubation: Incubate the cells for a defined period (e.g., 30-60 minutes) at 37°C.

  • Sample Collection: Collect the supernatant, which contains the secreted insulin.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: Normalize the secreted insulin to the total protein content or DNA content of the cells. Compare the insulin secretion in the presence of the test compounds to the control conditions.

Cell Proliferation Assay (Resazurin-Based)

This protocol details a method for assessing the anti-proliferative effects of the compounds on cancer cells.

Cell_Proliferation_Workflow start Start: Seed cancer cells (e.g., MCF-7) in a 96-well plate treat Treat cells with varying concentrations of N-acyl taurines start->treat incubate Incubate for 24, 48, or 72 hours treat->incubate add_resazurin Add resazurin (B115843) solution to each well incubate->add_resazurin incubate_resazurin Incubate for 1-4 hours add_resazurin->incubate_resazurin measure Measure fluorescence (Ex: 560 nm, Em: 590 nm) incubate_resazurin->measure analyze Calculate cell viability and IC50 values measure->analyze end End analyze->end

Workflow for cell proliferation assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or N-Arachidonoyl taurine. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours).

  • Resazurin Addition: Add a resazurin-based reagent to each well and incubate for 1-4 hours. Metabolically active cells will reduce the blue resazurin to the fluorescent pink resorufin.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell proliferation by 50%.

Conclusion

This compound and N-Arachidonoyl taurine, while structurally similar, exhibit distinct biological profiles due to their differential engagement of cellular signaling pathways. N-Arachidonoyl taurine is a notable activator of TRPV1 and TRPV4 channels, playing a role in calcium-dependent processes. In contrast, this compound primarily functions as a GPR119 agonist, influencing metabolic homeostasis through the cAMP-PKA pathway. Furthermore, in the context of cancer biology, this compound has demonstrated superior anti-proliferative effects in certain cancer cell lines. Understanding these differences is crucial for researchers and drug development professionals seeking to harness the therapeutic potential of these endogenous lipids. The provided experimental protocols offer a foundation for further investigation into the nuanced effects of these fascinating molecules.

References

N-Oleoyl Taurine Versus Other Endogenous Lipid Signaling Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endogenous lipid signaling molecules are a diverse class of bioactive lipids that play crucial roles in a vast array of physiological and pathological processes. Their ability to modulate cellular functions makes them attractive targets for therapeutic intervention. This guide provides a comparative analysis of N-Oleoyl taurine (B1682933) against other prominent endogenous lipid signaling molecules, including endocannabinoids, lysophosphatidic acid (LPA), and specialized pro-resolving mediators (SPMs). The information is presented to aid researchers and drug development professionals in understanding the nuanced differences and potential therapeutic applications of these molecules.

Comparative Overview of Endogenous Lipid Signaling Molecules

This section provides a high-level comparison of the key characteristics of N-Oleoyl taurine and other major classes of endogenous lipid signaling molecules.

FeatureThis compound (N-OT)Endocannabinoids (e.g., Anandamide (B1667382), 2-AG)Lysophosphatidic Acid (LPA)Specialized Pro-resolving Mediators (SPMs) (e.g., Resolvins, Lipoxins)
Primary Receptors GPR119 (agonist activity is debated and appears to be species or assay-dependent)Cannabinoid receptors CB1 and CB2LPA receptors LPA1-6GPR32, ALX/FPR2, ChemR23, GPR18
Key Signaling Pathways Primarily Gαs-coupled, leading to increased cAMP.Primarily Gαi/o-coupled, leading to decreased cAMP and modulation of ion channels.Couples to Gαi/o, Gαq/11, Gα12/13, and Gαs, activating diverse downstream pathways including PLC, Rho, and adenylyl cyclase.Primarily Gαi-coupled, leading to inhibition of pro-inflammatory signaling pathways like NF-κB.
Primary Physiological Roles Regulation of glucose homeostasis, food intake, and energy balance.Neuromodulation, pain perception, appetite regulation, immune modulation.Cell proliferation, migration, survival, and development. Implicated in fibrosis and cancer.Resolution of inflammation, tissue repair, and host defense.
Biosynthesis Precursors Oleic acid and taurineArachidonic acid-containing phospholipidsMembrane phospholipids, lysophospholipidsPolyunsaturated fatty acids (e.g., arachidonic acid, EPA, DHA)
Key Degradation Enzyme Fatty Acid Amide Hydrolase (FAAH)Fatty Acid Amide Hydrolase (FAAH) for anandamide; Monoacylglycerol Lipase (MAGL) for 2-AG.Lipid phosphate (B84403) phosphatases (LPPs)Specific metabolic inactivation pathways.

Quantitative Comparison of Receptor Interactions

The following table summarizes the quantitative data on the interaction of these lipid signaling molecules with their primary receptors. This data is crucial for understanding their potency and potential for therapeutic targeting.

LigandReceptorParameterValueReference
This compound GPR119ActivityInactive in a cAMP assay in GPR119-transfected HEK293 cells.[1][2]
Anandamide (AEA) CB1Ki~70 nM[3]
CB2EC50 (GTPγS)121 ± 29 nM[4]
2-Arachidonoylglycerol (2-AG) CB1Ki~10,000 nM[3]
CB2EC50 (GTPγS)38.9 ± 3.1 nM[4]
Lysophosphatidic Acid (18:1) LPA1Ki0.34 µM[5]
LPA2Ki6.5 µM[5]
LPA3Ki0.93 µM[5]
Resolvin D1 GPR32EC502.25 x 10⁻¹² M[2]
ALX/FPR2EC50~1.2 x 10⁻¹² M[2]
Lipoxin A4 ALX/FPR2Kd~5 nM

Signaling Pathways

The signaling pathways initiated by these lipid molecules are diverse and complex, leading to distinct cellular responses.

This compound Signaling

While direct activation of GPR119 by this compound is contested, the canonical GPR119 signaling pathway is depicted below. GPR119 is a Gαs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), leading to various downstream effects, including the potentiation of glucose-stimulated insulin (B600854) secretion from pancreatic β-cells and the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.

This compound Signaling Pathway NOT This compound GPR119 GPR119 NOT->GPR119 Binds to Gas Gαs GPR119->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Insulin Insulin Secretion (Pancreatic β-cells) PKA->Insulin GLP1 GLP-1 Secretion (Intestinal L-cells) PKA->GLP1

Canonical GPR119 Signaling Pathway
Endocannabinoid Signaling

Anandamide and 2-AG primarily signal through CB1 and CB2 receptors, which are Gαi/o-coupled. This leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and the modulation of various ion channels, ultimately resulting in the regulation of neurotransmitter release.

Endocannabinoid Signaling Pathway eCB Anandamide or 2-AG CB1_CB2 CB1/CB2 Receptor eCB->CB1_CB2 Binds to Gai Gαi/o CB1_CB2->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits IonChannels Ion Channels (e.g., K+, Ca2+) Gai->IonChannels Modulates cAMP cAMP AC->cAMP Neurotransmitter Neurotransmitter Release IonChannels->Neurotransmitter Inhibits

Endocannabinoid Signaling Pathway
Lysophosphatidic Acid (LPA) Signaling

LPA signals through a family of at least six GPCRs, coupling to multiple G protein subtypes (Gαi/o, Gαq/11, Gα12/13, and Gαs). This promiscuous coupling allows LPA to activate a wide range of downstream signaling cascades, including the PLC/Ca²⁺, Rho/ROCK, and MAPK/ERK pathways, leading to its diverse effects on cell proliferation, migration, and survival.

LPA Signaling Pathway LPA LPA LPAR LPA Receptors (LPA1-6) LPA->LPAR Gq Gαq/11 LPAR->Gq Gi Gαi/o LPAR->Gi G1213 Gα12/13 LPAR->G1213 PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC Rho Rho G1213->Rho Ca Ca²⁺ Mobilization PLC->Ca Cytoskeleton Cytoskeletal Rearrangement Rho->Cytoskeleton Proliferation Cell Proliferation & Migration Ca->Proliferation cAMP cAMP Cytoskeleton->Proliferation

Lysophosphatidic Acid (LPA) Signaling Pathways
Specialized Pro-resolving Mediator (SPM) Signaling

SPMs, such as resolvins and lipoxins, signal through GPCRs like GPR32 and ALX/FPR2 to actively resolve inflammation. Their signaling pathways typically involve the inhibition of pro-inflammatory transcription factors like NF-κB and the promotion of anti-inflammatory and pro-resolving processes such as efferocytosis.

SPM Signaling Pathway SPM Resolvins, Lipoxins SPMR SPM Receptors (e.g., GPR32, ALX/FPR2) SPM->SPMR Gai Gαi SPMR->Gai PI3K PI3K/Akt Gai->PI3K NFkB NF-κB Pathway Gai->NFkB Resolution Resolution of Inflammation PI3K->Resolution Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

Specialized Pro-resolving Mediator (SPM) Signaling

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of these lipid signaling molecules.

Lipid Extraction and Quantification by Mass Spectrometry

This protocol is a general method for the extraction and quantification of lipids from biological samples, which can be adapted for the specific lipids of interest.

1. Sample Preparation:

  • Homogenize tissues or pellet cells. For plasma or serum, use as is.

  • Add a mixture of internal standards (deuterated or ¹³C-labeled versions of the lipids of interest) to the sample to allow for accurate quantification.

2. Lipid Extraction (Bligh-Dyer Method):

  • To the homogenized sample, add a 2:1:0.8 mixture of chloroform:methanol (B129727):water.

  • Vortex vigorously and allow phases to separate by centrifugation.

  • The lower organic phase, containing the lipids, is carefully collected.

  • The extraction is often repeated on the remaining aqueous phase to maximize lipid recovery.

3. Sample Concentration and Reconstitution:

  • The collected organic phase is dried under a stream of nitrogen gas.

  • The dried lipid extract is reconstituted in a suitable solvent for LC-MS/MS analysis (e.g., methanol or a mixture of isopropanol:acetonitrile:water).

4. LC-MS/MS Analysis:

  • Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Use a suitable chromatography column (e.g., C18 reverse-phase) to separate the different lipid species.

  • The mass spectrometer is operated in a specific mode (e.g., Multiple Reaction Monitoring - MRM) to detect and quantify the target lipid molecules based on their specific mass-to-charge ratios and fragmentation patterns.

5. Data Analysis:

  • The concentration of each lipid is calculated by comparing the peak area of the endogenous lipid to the peak area of its corresponding internal standard.

Lipid Extraction and Quantification Workflow Sample Biological Sample (Tissue, Cells, Plasma) Spike Spike with Internal Standards Sample->Spike Extract Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract Dry Dry Down (Nitrogen Stream) Extract->Dry Reconstitute Reconstitute in LC-MS compatible solvent Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Analysis & Quantification LCMS->Data

Workflow for Lipid Extraction and Quantification
Receptor Binding Assay (Competitive Radioligand Binding)

This protocol describes a common method to determine the binding affinity (Ki) of a ligand for its receptor.

1. Membrane Preparation:

  • Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with CB1 or LPA1 receptor).

  • Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and release the membranes.

  • Isolate the cell membranes by centrifugation.

2. Binding Reaction:

  • In a multi-well plate, combine the prepared cell membranes, a known concentration of a radiolabeled ligand that binds to the receptor (e.g., [³H]-CP55,940 for CB1), and varying concentrations of the unlabeled test compound (the "competitor").

  • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand to saturate the receptors).

3. Incubation and Filtration:

  • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

4. Scintillation Counting:

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity on each filter using a scintillation counter.

5. Data Analysis:

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Competitive Radioligand Binding Assay Workflow Membranes Prepare Cell Membranes with Receptor of Interest Reaction Set up Binding Reaction: Membranes + Radioligand + Competitor (Test Compound) Membranes->Reaction Incubate Incubate to Reach Equilibrium Reaction->Incubate Filter Rapid Filtration to Separate Bound and Unbound Ligand Incubate->Filter Count Measure Radioactivity (Scintillation Counting) Filter->Count Analyze Data Analysis: Determine IC50 and Ki Count->Analyze

Workflow for a Competitive Radioligand Binding Assay
GPR119 Activation Assay (cAMP Measurement)

This protocol is used to determine if a compound is an agonist for a Gs-coupled receptor like GPR119 by measuring changes in intracellular cAMP levels.

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293) in a multi-well plate.

  • Transfect the cells with a plasmid encoding the GPR119 receptor.

2. Compound Treatment:

  • The day after transfection, replace the culture medium with a buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Add varying concentrations of the test compound to the wells.

  • Include positive controls (e.g., forskolin, a direct activator of adenylyl cyclase) and negative controls (vehicle).

3. Cell Lysis and cAMP Measurement:

  • After a specific incubation period, lyse the cells to release the intracellular contents.

  • Measure the concentration of cAMP in the cell lysates using a commercially available kit (e.g., a competitive immunoassay using HTRF, FRET, or luminescence).

4. Data Analysis:

  • Plot the measured cAMP levels against the log concentration of the test compound.

  • Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

GPR119 Activation Assay Workflow Cells Culture and Transfect Cells with GPR119 Receptor Treat Treat Cells with Test Compound Cells->Treat Lyse Lyse Cells Treat->Lyse Measure Measure Intracellular cAMP (e.g., HTRF, ELISA) Lyse->Measure Analyze Data Analysis: Determine EC50 Measure->Analyze

Workflow for a GPR119 Activation Assay

Conclusion

This compound and other endogenous lipid signaling molecules represent a fascinating and complex area of research with significant therapeutic potential. While this compound's role in glucose homeostasis is emerging, its direct interaction with GPR119 appears to be more nuanced than initially thought and may not be a primary mechanism of action in all systems. In contrast, endocannabinoids, LPA, and SPMs have well-defined receptors and signaling pathways that mediate their diverse physiological effects. This guide provides a framework for understanding the key differences between these important lipid mediators, which is essential for the rational design and development of novel therapeutics targeting these signaling systems. Further research is needed to fully elucidate the physiological roles and therapeutic potential of N-acyl taurines.

Disclaimer: This document is intended for informational purposes for a scientific audience and should not be considered as medical advice. The experimental protocols provided are generalized and may require optimization for specific applications.

References

N-Oleoyl Taurine's Role in Glucose Homeostasis: A Comparative Analysis Across Diverse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing literature underscores the significant role of N-Oleoyl taurine (B1682933) (NOT), an endogenous lipid messenger, in the regulation of glucose homeostasis. This comparison guide synthesizes findings from various in vitro and in vivo models, presenting a comparative analysis of NOT's performance against relevant alternatives. The data, experimental protocols, and signaling pathways detailed herein provide a valuable resource for researchers, scientists, and professionals in drug development exploring novel therapeutic avenues for metabolic diseases.

N-Oleoyl taurine, a member of the N-acyl taurine (NAT) class of lipids, has emerged as a key player in metabolic regulation. Its effects are primarily contrasted with N-acylethanolamines (NAEs), another class of bioactive lipids, and its parent compound, taurine. The primary mechanism of action for NOT involves its function as an agonist for the G protein-coupled receptor 119 (GPR119), which leads to the secretion of glucagon-like peptide-1 (GLP-1), a critical incretin (B1656795) hormone for maintaining glucose balance.[1][2][3][4][5]

Comparative Performance Data

The efficacy of this compound in improving glucose metabolism has been demonstrated across various experimental models. The following tables summarize the key quantitative data from these studies, offering a clear comparison with control groups and other relevant models.

Table 1: In Vivo Efficacy of this compound on Glucose Tolerance in Mice
ModelTreatmentFasting Glucose (mg/dL)Peak Glucose (mg/dL) at 15-30 minAUC (mg/dL*min)Reference
Wild-Type MiceVehicle~100~250Not Reported
Wild-Type MiceThis compound (10 mg/kg)~100~200Significantly Reduced
FAAH-S268D Mice (Elevated NATs)-Lower than WTLower than WTSignificantly Reduced
FAAH KO Mice (Elevated NATs & NAEs)-Higher than WTHigher than WTSignificantly Increased

AUC: Area Under the Curve for the glucose tolerance test.

Table 2: Effects of this compound on Incretin and Glucagon Secretion
ModelTreatmentPlasma GLP-1 LevelsGlucagon Secretion (in vitro, human islets)Reference
Wild-Type MiceVehicleBaselineNot Applicable
Wild-Type MiceThis compound (10 mg/kg)Significantly IncreasedNot Applicable
FAAH-S268D Mice-Heightened SecretionNot Applicable
Human Islets (in vitro)This compound (10 µM)Not ApplicableIncreased by 23%
Table 3: Comparison of this compound Effects with Taurine
ParameterThis compoundTaurineModel System
Mechanism GPR119 Agonist, increases GLP-1Multiple, including antioxidant effects, improved insulin (B600854) signaling, and enhanced glucose uptakeVarious (in vivo and in vitro)
Glucose Tolerance ImprovesImprovesMouse models of diabetes
Insulin Secretion Indirectly (via GLP-1), no direct effect on human isletsEnhances glucose-stimulated insulin secretionIsolated mouse islets
Insulin Sensitivity ImprovesEnhancesMouse models
Food Intake DecreasesMay reduce in HFD modelsMice

Key Signaling Pathways

The biological effects of this compound on glucose homeostasis are mediated through specific signaling cascades. The primary pathway involves the activation of GPR119, leading to increased GLP-1 secretion. A secondary, less characterized pathway may involve the activation of TRPV1 channels.

NOT_GPR119_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intestinal L-Cell N-Oleoyl_taurine This compound GPR119 GPR119 N-Oleoyl_taurine->GPR119 Binds AC Adenylyl Cyclase GPR119->AC Activates cAMP cAMP AC->cAMP Catalyzes PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates GLP1_vesicles GLP-1 Vesicles PKA->GLP1_vesicles Epac2->GLP1_vesicles GLP1_secretion GLP-1 Secretion GLP1_vesicles->GLP1_secretion Promotes Exocytosis

Figure 1: this compound signaling via GPR119 in intestinal L-cells.

NOT_TRPV1_Pathway cluster_extracellular_beta Extracellular Space cluster_membrane_beta Cell Membrane cluster_intracellular_beta Pancreatic Beta-Cell N-Oleoyl_taurine_beta This compound TRPV1 TRPV1 Channel N-Oleoyl_taurine_beta->TRPV1 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Insulin_vesicles Insulin Vesicles Ca_influx->Insulin_vesicles Triggers Exocytosis Insulin_secretion Insulin Secretion Insulin_vesicles->Insulin_secretion OGTT_Workflow Fasting 1. Fasting (4-6h) Baseline 2. Baseline Blood Glucose (t=0) Fasting->Baseline Administration 3. Administer Vehicle or This compound Baseline->Administration Glucose_Challenge 4. Oral Glucose Gavage (2g/kg) Administration->Glucose_Challenge Monitoring 5. Monitor Blood Glucose (15, 30, 60, 90, 120 min) Glucose_Challenge->Monitoring Analysis 6. Calculate AUC Monitoring->Analysis

References

N-Oleoyl Taurine's Potency in the Landscape of TRPV1 Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive analysis of N-Oleoyl Taurine's potency as a Transient Receptor Potential Vanilloid 1 (TRPV1) activator is presented here for researchers, scientists, and drug development professionals. This guide provides a comparative landscape of its efficacy against other known endogenous and exogenous TRPV1 agonists, supported by experimental data and detailed methodologies.

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical player in nociception and sensory signaling. Its activation by a variety of stimuli, including heat, protons, and chemical agonists, has made it a key target for the development of novel analgesics and therapeutics. Among the endogenous activators of TRPV1 are N-acyl amides, a class of lipid signaling molecules. This guide focuses on the potency of N-Arachidonoyl Taurine (NAT), a prominent N-acyl taurine, in activating TRPV1 channels and compares it with other well-characterized activators. While the initial query focused on this compound, the available scientific literature provides robust data for the closely related NAT.

Comparative Potency of TRPV1 Activators

The potency of a TRPV1 activator is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the agonist required to elicit 50% of its maximal effect. A lower EC50 value indicates a higher potency. The following table summarizes the EC50 values for N-Arachidonoyl Taurine and a range of other TRPV1 activators, compiled from various studies.

ActivatorTypeEC50 ValueSpecies/Cell LineReference
N-Arachidonoyl Taurine (NAT) Endogenous28 µMNot Specified[1]
Capsaicin (B1668287)Exogenous (Natural)440 ± 66 nMSprague-Dawley Rat[2]
Resiniferatoxin (B1680534) (RTX)Exogenous (Natural)Sub-nanomolar rangeNot Specified[3]
N-Arachidonoyl Dopamine (NADA)Endogenous~50 nMHuman TRPV1 in HEK293 cells
Anandamide (AEA)Endogenous1.3 µMRat TRPV1 in HEK293 cells
OlvanilExogenous (Synthetic)~100 nMNot Specified
PiperineExogenous (Natural)3.2 µMHuman TRPV1 in CHO cells
6-GingerolExogenous (Natural)12.6 µMHuman TRPV1 in HEK293 cells[4]
6-ShogaolExogenous (Natural)1.1 µMHuman TRPV1 in HEK293 cells[4]

From the data presented, N-Arachidonoyl Taurine exhibits a moderate potency as a TRPV1 activator with an EC50 value in the micromolar range. In comparison, the classic exogenous agonist capsaicin is significantly more potent, with an EC50 in the nanomolar range.[2] The ultrapotent agonist resiniferatoxin (RTX) demonstrates the highest potency, acting at sub-nanomolar concentrations.[3] Other endogenous activators like N-Arachidonoyl Dopamine (NADA) and Anandamide (AEA) also show higher potency than NAT.

Experimental Protocols

The determination of TRPV1 activator potency is commonly achieved through in vitro cellular assays that measure the influx of calcium ions upon channel activation. A standard experimental workflow is outlined below.

Objective:

To determine the EC50 value of a test compound for the activation of the TRPV1 receptor.

Materials:
  • Cell Line: Human Embryonic Kidney 293 (HEK-293) cells stably expressing the human or rat TRPV1 receptor.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES.

  • Calcium Indicator Dyes: Fluo-4 AM or Fura-2 AM.

  • Pluronic F-127: A non-ionic surfactant to aid in dye loading.

  • Test Compounds: N-Arachidonoyl Taurine and other TRPV1 activators of interest.

  • Positive Control: Capsaicin.

  • Instrumentation: Fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging.

Procedure:
  • Cell Culture: HEK-293 cells expressing TRPV1 are cultured in a 37°C, 5% CO2 incubator. For the assay, cells are seeded into 96-well black-walled, clear-bottom microplates and grown to confluence.

  • Dye Loading: The culture medium is removed, and the cells are washed with HBSS. A loading buffer containing a calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 is then added to each well. The plate is incubated in the dark at 37°C for 45-60 minutes.

  • Cell Washing: After incubation, the loading buffer is removed, and the cells are washed twice with HBSS to remove any extracellular dye.

  • Compound Addition: Serial dilutions of the test compounds and the positive control (capsaicin) are prepared in the assay buffer. The plate is then placed in the fluorescence reader, and a baseline fluorescence is recorded. The compound solutions are then added to the respective wells.

  • Data Acquisition: The fluorescence intensity is measured immediately after compound addition and monitored over time. The change in fluorescence corresponds to the influx of calcium into the cells upon TRPV1 activation.

  • Data Analysis: The peak fluorescence response for each concentration of the agonist is determined. The data is then normalized to the maximum response and plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

Signaling Pathways of TRPV1 Activation

Activation of the TRPV1 channel initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium ions. The following diagram illustrates the key pathways involved.

TRPV1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist TRPV1 Agonist (e.g., this compound, Capsaicin) TRPV1 TRPV1 Channel Agonist->TRPV1 Binds to Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens CaM Calmodulin (CaM) Ca_influx->CaM Activates PKC Protein Kinase C (PKC) Ca_influx->PKC Activates Depolarization Membrane Depolarization Ca_influx->Depolarization CaMKII CaMKII CaM->CaMKII Activates CaMKII->TRPV1 Phosphorylates (Modulates activity) PKC->TRPV1 Phosphorylates (Sensitizes) PKA Protein Kinase A (PKA) PKA->TRPV1 Phosphorylates (Sensitizes) AP Action Potential Generation Depolarization->AP Cellular_Response Cellular Responses (e.g., Nociception, Neurotransmitter Release) AP->Cellular_Response

Caption: TRPV1 Signaling Cascade

Conclusion

N-Arachidonoyl Taurine is an endogenous lipid that functions as a moderate activator of the TRPV1 channel. Its potency is lower than that of the well-known vanilloid capsaicin and significantly lower than the ultrapotent resiniferatoxin. The study of such endogenous modulators is crucial for understanding the physiological regulation of TRPV1 and for the development of new therapeutic agents that can target this channel with greater specificity and fewer side effects. The provided experimental protocol offers a standardized method for assessing the potency of novel TRPV1 activators, facilitating further research in this promising area of drug discovery.

References

Validating the Specificity of N-Oleoyl Taurine's Interaction with its Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Oleoyl taurine (B1682933) (NOT), an endogenous N-acyl taurine, has emerged as a significant signaling molecule, primarily recognized for its role in metabolic regulation through the activation of the G-protein coupled receptor 119 (GPR119).[1][2] This guide provides a comparative analysis of experimental data to validate the specificity of NOT's interaction with its receptors, offering a framework for researchers investigating its therapeutic potential.

Understanding N-Oleoyl Taurine and its Primary Target: GPR119

This compound is a member of the N-acyl amide family of lipids. Its interaction with GPR119, a receptor predominantly expressed in pancreatic β-cells and intestinal L-cells, stimulates glucose-dependent insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1).[3][4] This dual action makes GPR119 an attractive target for the treatment of type 2 diabetes and other metabolic disorders.[3]

Quantitative Comparison of Ligand Activity at GPR119

To ascertain the specificity of this compound, its functional potency at GPR119 is compared with other known endogenous and synthetic agonists. The half-maximal effective concentration (EC50) values from cyclic AMP (cAMP) accumulation assays are a key metric for this comparison.

LigandReceptorAssay TypeEC50 ValueReference
This compound (NOT) Human GPR119cAMP Accumulation7.9 µM
Oleoylethanolamide (OEA)Human GPR119cAMP AccumulationNot explicitly quantified in the same study, but described as a potent agonist.
AR231453 (Synthetic Agonist)Human GPR119cAMP Accumulation4.7 nM - 9 nM
MBX-2982 (Synthetic Agonist)Human GPR119cAMP AccumulationData not available in the provided results.

Note: Lower EC50 values indicate higher potency.

Assessing Off-Target Interactions: The Case of TRPV1

Further investigation through broad receptor screening panels is necessary to definitively rule out significant off-target activities of this compound.

Experimental Protocols for Validating Specificity

To aid researchers in their investigations, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay (Competitive Inhibition)

This assay directly measures the affinity of a test compound for a receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for GPR119.

Materials:

  • Membrane preparations from cells expressing GPR119.

  • Radiolabeled GPR119 ligand (e.g., [³H]-AR231453).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Incubate the GPR119-expressing membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Calculate the IC50 value (the concentration of NOT that inhibits 50% of the specific binding of the radioligand).

  • Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This assay measures the ability of a ligand to activate a Gs-coupled receptor, such as GPR119, leading to an increase in intracellular cyclic AMP (cAMP).

Objective: To determine the EC50 of this compound for GPR119 activation.

Materials:

  • HEK293 cells stably expressing human GPR119.

  • This compound.

  • Forskolin (positive control).

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA).

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Protocol:

  • Seed the HEK293-hGPR119 cells in a 96-well plate and culture overnight.

  • Wash the cells with assay buffer.

  • Add varying concentrations of this compound to the wells.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

β-Arrestin Recruitment Assay

This assay assesses a different signaling pathway downstream of GPCR activation, providing a more comprehensive understanding of a ligand's functional profile.

Objective: To determine if this compound induces β-arrestin recruitment to GPR119.

Materials:

  • Cells co-expressing GPR119 and a β-arrestin fusion protein (e.g., using PathHunter or Tango assay technologies).

  • This compound.

  • A known GPR119 agonist as a positive control.

  • Substrate for the reporter enzyme.

  • Luminometer or fluorometer.

Protocol:

  • Plate the engineered cells in a suitable microplate.

  • Add varying concentrations of this compound.

  • Incubate to allow for receptor activation and β-arrestin recruitment.

  • Add the substrate for the reporter enzyme.

  • Measure the resulting luminescent or fluorescent signal.

  • Plot the signal against the logarithm of the this compound concentration to determine the EC50 for β-arrestin recruitment.

Visualizing the Pathways and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the GPR119 signaling pathway and a typical experimental workflow for assessing ligand specificity.

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular N-Oleoyl_taurine This compound GPR119 GPR119 N-Oleoyl_taurine->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Insulin_Secretion Insulin Secretion (Pancreatic β-cell) CREB->Insulin_Secretion Leads to GLP1_Secretion GLP-1 Secretion (Intestinal L-cell) CREB->GLP1_Secretion Leads to

Caption: GPR119 signaling pathway initiated by this compound.

Specificity_Validation_Workflow Start Start: Hypothesis This compound is a specific GPR119 agonist Binding_Assay Radioligand Binding Assay (Determine Ki at GPR119) Start->Binding_Assay Functional_Assay cAMP Functional Assay (Determine EC50 at GPR119) Start->Functional_Assay Beta_Arrestin_Assay β-Arrestin Recruitment Assay (Assess functional selectivity) Start->Beta_Arrestin_Assay Compare_Data Compare Potency & Affinity Data (NOT vs. Other Ligands) Binding_Assay->Compare_Data Functional_Assay->Compare_Data Beta_Arrestin_Assay->Compare_Data Off_Target_Screening Off-Target Screening (e.g., TRPV1, Receptor Panel) Knockout_Studies In vivo Validation (GPR119 Knockout Models) Off_Target_Screening->Knockout_Studies Compare_Data->Off_Target_Screening Conclusion Conclusion: Assess Specificity Profile Knockout_Studies->Conclusion

Caption: Workflow for validating this compound's receptor specificity.

Conclusion

The available data indicates that this compound is an agonist for GPR119, albeit with lower potency compared to synthetic agonists like AR231453. To rigorously validate its specificity, further studies are essential. Specifically, determining its binding affinity (Ki) at GPR119 and conducting comprehensive off-target screening against a panel of receptors, including TRPV1, will provide a more complete picture of its pharmacological profile. The experimental protocols and comparative framework provided in this guide offer a robust approach for researchers to systematically evaluate the specificity of this compound and its potential as a therapeutic agent. The use of GPR119 knockout models in vivo remains a critical step in confirming that the physiological effects of this compound are indeed mediated through this primary receptor target.

References

Replicating published findings on N-Oleoyl taurine's anti-proliferative effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-proliferative effects of N-Oleoyl taurine (B1682933), contextualized with published findings and alternative compounds. We delve into the experimental data, detailed protocols for replication, and the potential signaling pathways involved, offering a resource for researchers seeking to build upon these findings.

Comparative Analysis of Anti-Proliferative Efficacy

N-Oleoyl taurine has demonstrated significant anti-proliferative effects in prostate cancer cell lines.[1][2][3][4] A key study by Chatzakos et al. (2012) established that this compound and a related compound, N-arachidonoyl taurine, reduce the proliferation of PC-3 human prostate adenocarcinoma cells at concentrations as low as 1 µM.[1][3][4] While specific IC50 values from this seminal study are not publicly available, the research indicates a potent inhibitory effect.

To provide a benchmark for these findings, we have compiled the IC50 values of two standard-of-care chemotherapy drugs, Docetaxel (B913) and Enzalutamide (B1683756), for the same PC-3 cell line.

CompoundCell LineIC50 ValueCitation
This compoundPC-3Data not availableChatzakos et al., 2012
N-arachidonoyl taurinePC-3Data not availableChatzakos et al., 2012
DocetaxelPC-3~3.72 nM - 10 nM[5][6]
EnzalutamidePC-3~35 µM - 100 µM[7][8]

Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for the key experiments are provided below.

Cell Proliferation and Viability Assays

1. Resazurin (B115843) Assay

This assay measures cell viability by quantifying the metabolic reduction of resazurin to the fluorescent resorufin (B1680543) by viable cells.[1][3][4]

  • Cell Plating: Seed PC-3 cells in a 96-well plate at a density of 5,000 cells/well in 200 µl of complete DMEM medium.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound, N-arachidonoyl taurine, or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • Resazurin Addition: Add resazurin solution to each well and incubate for a further 2-4 hours.

  • Measurement: Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.

2. Colony Formation Assay

This assay assesses the long-term survival and proliferative capacity of single cells.[1][3][4]

  • Cell Seeding: Seed PC-3 cells in 6-well plates at a density of 500 cells/well.

  • Treatment: Treat the cells with the desired compounds for 48 hours.

  • Recovery: After 48 hours, replace the treatment medium with fresh, complete medium.

  • Colony Growth: Allow the cells to grow for approximately 2 weeks, or until visible colonies are formed.

  • Staining and Counting: Fix the colonies with methanol (B129727) and stain with a solution such as crystal violet. Count the number of colonies in each well.

Cell Cycle and Apoptosis Analysis

FACS Analysis for SubG1 Population

This method is used to quantify the percentage of cells undergoing apoptosis by measuring the population of cells with a sub-diploid (subG1) DNA content.[1][3][4]

  • Cell Treatment: Treat PC-3 cells with this compound or other compounds for the desired time.

  • Cell Harvesting: Harvest the cells, including both adherent and floating cells, and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The subG1 peak, representing apoptotic cells with fragmented DNA, will appear to the left of the G1 peak.

Signaling Pathways

The research by Chatzakos et al. indicates that the anti-proliferative effect of this compound is associated with an increase in the subG1 cell population, which is a hallmark of apoptosis.[1][3][4] The exact molecular mechanism and the specific signaling pathways involved in this compound-induced apoptosis in prostate cancer cells require further investigation.

One plausible avenue for exploration is the MST1/Hippo signaling pathway. A study on the parent compound, taurine, demonstrated its ability to inhibit the proliferation of prostate cancer cells and promote apoptosis through this pathway.[9] It is conceivable that this compound may exert its effects through a similar mechanism.

Below are diagrams illustrating a potential experimental workflow and a hypothesized signaling pathway for this compound's action.

G cluster_0 In Vitro Experiments PC-3 Cells PC-3 Cells Treatment This compound N-arachidonoyl taurine Control PC-3 Cells->Treatment Proliferation Assays Resazurin Assay Colony Formation Assay Treatment->Proliferation Assays Apoptosis Assay FACS (SubG1 Analysis) Treatment->Apoptosis Assay Data Analysis Quantify Proliferation & Apoptosis Proliferation Assays->Data Analysis Apoptosis Assay->Data Analysis

Experimental workflow for assessing anti-proliferative effects.

G cluster_1 Hypothesized Signaling Pathway NOT This compound MST1 MST1 Activation NOT->MST1 YAP YAP Inhibition MST1->YAP Apoptosis Apoptosis MST1->Apoptosis Proliferation Cell Proliferation YAP->Proliferation Inhibition YAP->Inhibition Inhibition->Proliferation

Hypothesized MST1/Hippo signaling pathway for this compound.

References

A Comparative Guide to N-Oleoyl Taurine and Its Synthetic Analogs in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Oleoyl taurine (B1682933) (C18:1 NAT), an endogenous N-acyl taurine, has emerged as a significant lipid signaling molecule with promising therapeutic potential in the management of metabolic disorders. Its primary mode of action is through the activation of the G protein-coupled receptor 119 (GPR119), a key regulator of glucose homeostasis.[1][2] This has spurred the development of numerous synthetic GPR119 agonists. This guide provides an objective comparison of N-Oleoyl taurine and its synthetic analogs, supported by experimental data, to aid researchers in selecting the appropriate tools for their metabolic studies.

Performance Comparison: Endogenous vs. Synthetic

This compound and synthetic GPR119 agonists share the common goal of activating GPR119 to stimulate glucagon-like peptide-1 (GLP-1) and glucose-dependent insulin (B600854) secretion, ultimately leading to improved glucose tolerance.[2][3][4] However, studies suggest that the signaling pathways and specificity of endogenous and synthetic ligands can differ significantly.

One comparative study on the endogenous GPR119 agonist Oleoylethanolamide (OEA), which is structurally similar to this compound, and the synthetic agonists PSN375963 and PSN632408, revealed that the synthetic compounds may activate GPR119-independent pathways, suggesting they may be unsuitable as highly specific pharmacological tools. This highlights a potential advantage of using the endogenous ligand, this compound, for studies requiring high specificity.

There is some conflicting evidence regarding the potency of this compound. One study reported that in a GPR119-mediated cAMP production assay, acid derivatives of lipid amides like "oleoyltaurine" were found to be "invariably inactive". Conversely, another study reported that "Oleoyl taurine" exhibited GPR119 activation at 7.9% of the level of a control agonist. This discrepancy underscores the need for further research to fully characterize the GPR119 agonist activity of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and a selection of synthetic GPR119 agonists. It is important to note that these values are often from different studies and experimental conditions, making direct comparison challenging.

Table 1: In Vitro Potency of GPR119 Agonists (cAMP Accumulation Assays)

CompoundCell LineEC50Reference
Endogenous
This compound-Reported as 7.9% activation relative to control
GPR119-transfected HEK293Inactive
Synthetic Analogs
AR231453HEK293 expressing GPR1199 nM
PSN632408HEK293-GPR1191.9 µM
PSN375963HEK293-GPR11913.9 µM
AS1269574HEK293 expressing human GPR1192.5 µM

Table 2: In Vivo Efficacy of GPR119 Agonists (Oral Glucose Tolerance Test in Mice)

CompoundAnimal ModelDoseEffect on Glucose ToleranceReference
Endogenous
This compoundWild-type mice-Improved glucose tolerance and GLP-1 secretion
Synthetic Analogs
ZB-16Streptozotocin-nicotinamide-induced diabetic rats1 mg/kgImproved glucose utilization, comparable to sitagliptin
AS1269574Normal mice-Reduced blood glucose levels after oral glucose loading
ps297 and ps318Diet-induced obese mice10-90 mg/kg/dayImproved glucose homeostasis, especially in combination with sitagliptin

Signaling Pathways and Experimental Workflows

The activation of GPR119 by agonists like this compound initiates a signaling cascade that is crucial for its metabolic effects.

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell Agonist This compound or Synthetic Analog GPR119 GPR119 Agonist->GPR119 binds Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates EPAC EPAC cAMP->EPAC activates Insulin_Secretion ↑ Insulin Secretion (β-cell) PKA->Insulin_Secretion GLP1_Secretion ↑ GLP-1 Secretion (L-cell) PKA->GLP1_Secretion EPAC->Insulin_Secretion EPAC->GLP1_Secretion

GPR119 signaling cascade upon agonist binding.

A typical experimental workflow to compare the efficacy of this compound and its synthetic analogs is outlined below.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cAMP cAMP Accumulation Assay (HEK293-GPR119 cells) GLP1 GLP-1 Secretion Assay (GLUTag or NCI-H716 cells) GSIS Glucose-Stimulated Insulin Secretion (GSIS) Assay (MIN6 or INS-1 cells) OGTT Oral Glucose Tolerance Test (OGTT) (Mice or Rats) Compound This compound vs. Synthetic Analogs Compound->cAMP Determine EC50 Compound->GLP1 Measure GLP-1 release Compound->GSIS Measure insulin release Compound->OGTT Assess glucose clearance

References

Head-to-head comparison of different analytical methods for N-acyl taurines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning interest in N-acyl taurines (NATs) as bioactive lipids involved in various physiological processes necessitates robust and reliable analytical methods for their quantification in biological matrices. This guide provides a head-to-head comparison of the predominant analytical techniques used for NAT analysis, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

Overview of Analytical Strategies

The analysis of NATs presents challenges due to their diverse acyl chain lengths, varying degrees of saturation, and often low endogenous concentrations. The primary analytical approach has been LC-MS/MS, which offers high sensitivity and specificity.[1][2] Other techniques, such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, have seen limited application for routine quantification of NATs but can be valuable for specific purposes.

Quantitative Performance of Analytical Methods

The following table summarizes the quantitative performance of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of representative NATs.[2] This data highlights the high sensitivity and linearity achievable with this technique.

AnalyteLinearity Range (ng/mL)Correlation Coefficient (R)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
N-palmitoyl taurine (B1682933) (C16:0 NAT)1 - 300≥ 0.99960.3 - 0.41
N-oleoyl taurine (C18:1 NAT)1 - 300≥ 0.99960.3 - 0.41
N-arachidonoyl taurine (C20:4 NAT)1 - 300≥ 0.99960.3 - 0.41
N-docosanoyl taurine (C22:0 NAT)1 - 300≥ 0.99960.3 - 0.41
N-nervonoyl taurine (C24:1 NAT)1 - 300≥ 0.99960.3 - 0.41

In-Depth Look at Analytical Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely adopted method for the quantification of NATs in biological samples due to its superior sensitivity, specificity, and throughput.[3][4]

Experimental Protocol: UPLC-MS/MS for NATs in Biological Tissues [2]

  • Sample Preparation (Tissue Homogenization and Extraction):

    • Homogenize tissue samples in a suitable buffer.

    • Precipitate proteins by adding an organic solvent like acetonitrile (B52724) containing an internal standard (e.g., d4-C20:4 NAT).[5]

    • Centrifuge the mixture to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Chromatographic Separation (UPLC):

    • Column: A reverse-phase column, such as an Acquity UPLC BEH C18, is typically used.

    • Mobile Phase: A gradient of two solvents is employed, for instance, water with a small amount of formic acid (for better ionization) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: A low flow rate is used to ensure optimal separation and ionization.

    • Temperature: The column is maintained at a constant temperature to ensure reproducible retention times.

  • Mass Spectrometric Detection (Tandem Quadrupole MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for NATs.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion (the deprotonated NAT molecule) and a specific product ion (a characteristic fragment) for each analyte.[6] For NATs, product ions at m/z 80 and m/z 107 are often monitored for confirmation.[2]

    • Instrument Parameters: Parameters such as capillary voltage, desolvation temperature, and collision energy are optimized for each NAT to achieve maximum sensitivity.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for intact NATs due to their low volatility, GC-MS can be used for the analysis of taurine, a constituent of NATs, after derivatization. This approach is generally more complex and less direct than LC-MS/MS for NATs.

Experimental Protocol: GC-MS for Taurine (as a proxy)

  • Hydrolysis: The N-acyl taurine is first hydrolyzed to release the taurine molecule.

  • Derivatization: The free taurine is then derivatized to increase its volatility. A two-step process is common:

    • Esterification of the sulfonic acid group with an alcohol (e.g., methanol) in the presence of an acid catalyst.

    • Acylation of the amino group using an agent like pentafluoropropionic anhydride (B1165640) (PFPA).[7]

  • GC Separation: The derivatized taurine is separated on a GC column.

  • MS Detection: The eluted derivative is detected by a mass spectrometer.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

CE-MS is a powerful technique for the analysis of charged molecules like amino acids and could be applied to NATs. It offers high separation efficiency and requires very small sample volumes.[8] However, its application specifically for the routine quantification of a range of NATs from biological samples is not as well-established as LC-MS/MS.

Visualizing the Workflow and Biological Context

To better understand the analytical process and the biological relevance of NATs, the following diagrams are provided.

experimental_workflow Experimental Workflow for N-Acyl Taurine Analysis via LC-MS/MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tissue Biological Tissue (e.g., Liver) homogenize Homogenization tissue->homogenize extract Protein Precipitation & Extraction (Acetonitrile + Internal Standard) homogenize->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant uplc UPLC Separation (C18 Column) supernatant->uplc Injection ms Tandem MS Detection (ESI-, MRM) uplc->ms quant Quantification (Internal Standard Calibration) ms->quant results Concentration of NATs quant->results

Caption: Workflow for NAT analysis.

signaling_pathway Simplified Metabolic Pathway of N-Acyl Taurines cluster_synthesis Synthesis cluster_degradation Degradation cluster_function Biological Function acyl_coa Acyl-CoA enzyme_syn BAAT / ACNAT1 acyl_coa->enzyme_syn taurine Taurine taurine->enzyme_syn nat N-Acyl Taurine (NAT) enzyme_deg FAAH nat->enzyme_deg glucose Improved Glucose Homeostasis nat->glucose enzyme_syn->nat fatty_acid Fatty Acid taurine_deg Taurine enzyme_deg->fatty_acid enzyme_deg->taurine_deg

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Oleoyl taurine
Reactant of Route 2
Reactant of Route 2
N-Oleoyl taurine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.